molecular formula C12H16O5S B1438931 5-(4-Methanesulfonylphenoxy)pentanoic acid CAS No. 1157777-51-9

5-(4-Methanesulfonylphenoxy)pentanoic acid

Cat. No.: B1438931
CAS No.: 1157777-51-9
M. Wt: 272.32 g/mol
InChI Key: PPVKOJFNJCZUQK-UHFFFAOYSA-N
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Description

5-(4-Methanesulfonylphenoxy)pentanoic acid (CAS 1157777-51-9) is a chemical compound intended for research and development applications . This molecule features a pentanoic acid chain linked to a methanesulfonyl-substituted phenyl ring, a structure that suggests potential as a synthetic intermediate, particularly in medicinal chemistry. The methanesulfonyl (mesyl) group is a notable functional group in scientific research. Compounds containing this group are of significant interest in pharmaceutical development, as evidenced by its presence in investigational drugs such as IRL790, a novel dopamine transmission modulator studied for the treatment of Parkinson's disease . Furthermore, the methanesulfonyl group contributes to properties like high solubility and stability, as methanesulfonic acid itself is known for its strong acidity and ability to form soluble salts with various cations . Researchers may find 5-(4-Methanesulfonylphenoxy)pentanoic acid valuable for constructing more complex molecules, exploring structure-activity relationships, or in the synthesis of compounds for biological screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(4-methylsulfonylphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-18(15,16)11-7-5-10(6-8-11)17-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVKOJFNJCZUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis and Synthetic Utility of 5-(4-Methanesulfonylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, the design of targeted therapeutics—ranging from Proteolysis Targeting Chimeras (PROTACs) to targeted covalent inhibitors—relies heavily on bifunctional building blocks. 5-(4-Methanesulfonylphenoxy)pentanoic acid (CAS: ) is a highly versatile intermediate that perfectly encapsulates this bifunctionality. It combines a classic cyclooxygenase-2 (COX-2) directing pharmacophore with a flexible, ready-to-conjugate aliphatic linker.

This whitepaper provides a comprehensive structural dissection, self-validating analytical protocols, and optimized bioconjugation workflows for this compound, empowering researchers to integrate it seamlessly into complex synthetic pipelines.

Structural and Physicochemical Profiling

To effectively utilize 5-(4-Methanesulfonylphenoxy)pentanoic acid, we must analyze the causality behind its structural design. The molecule is strategically divided into three functional zones, each serving a distinct pharmacological or synthetic purpose.

  • Zone 1: The Methanesulfonyl (-SO₂CH₃) Group. This moiety is a well-established. In biological systems, the sulfone oxygen atoms act as strong hydrogen-bond acceptors, specifically interacting with the Arg513 and His90 residues within the secondary side-pocket of the COX-2 enzyme.

  • Zone 2: The Phenoxy Core. The aromatic ring provides essential rigidity and orientation, acting as a scaffold that projects the sulfone group into target binding pockets while allowing for stabilizing

    
     stacking interactions.
    
  • Zone 3: The Pentanoic Acid Linker. The 5-carbon aliphatic chain serves as a flexible. Spanning approximately 5–6 Ångströms, it provides sufficient distance to prevent steric clashing between conjugated target proteins and E3 ligases, while the terminal carboxylic acid offers a highly reactive handle for amide bond formation.

FunctionalZones Molecule 5-(4-Methanesulfonylphenoxy) pentanoic acid Zone1 Zone 1: Methanesulfonyl (COX-2 Pharmacophore) Molecule->Zone1 Zone2 Zone 2: Phenoxy Core (Aromatic Scaffold) Molecule->Zone2 Zone3 Zone 3: Pentanoic Acid (Flexible Linker) Molecule->Zone3

Fig 1: Structural dissection of 5-(4-Methanesulfonylphenoxy)pentanoic acid into functional zones.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters that dictate the molecule's behavior in both synthetic and biological environments.

PropertyValueComputational/Experimental Significance
Molecular Formula C₁₂H₁₆O₅SBaseline for MS isotopic pattern analysis.
Molecular Weight 272.32 g/mol Falls within optimal fragment/linker limits.
Exact Mass 272.0718 DaTarget for High-Resolution Mass Spectrometry.
Topological Polar Surface Area 89.0 ŲOptimal for membrane permeability if unconjugated.
Rotatable Bonds 6Provides necessary flexibility for target engagement.
H-Bond Donors 1Carboxylic acid (consumed upon amide conjugation).
H-Bond Acceptors 5Key for secondary pocket interactions (e.g., COX-2).

Analytical Characterization & Validation Protocols

Trustworthiness in synthetic chemistry requires self-validating analytical systems. Before utilizing this building block in multi-step syntheses, its structural integrity must be confirmed. The following protocols are engineered to provide definitive validation.

Protocol A: LC-MS/MS Purity and Mass Profiling

Electrospray Ionization (ESI) in positive mode is optimal here, as the ether and sulfone oxygens readily accept protons.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in H₂O; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation Checkpoint: A single sharp peak (>95% AUC) must elute, exhibiting a primary mass-to-charge ratio (m/z ) of 273.08 [M+H]⁺ .

Protocol B: ¹H and ¹³C NMR Structural Confirmation

DMSO-d₆ is the solvent of choice. It provides excellent solubility for both the lipophilic aromatic core and the polar carboxylic acid, preventing the micelle formation that can occur in aqueous solvents and avoiding the overlapping aliphatic solvent peaks of CDCl₃.

Expected ¹H NMR Shifts (400 MHz, DMSO-d₆):

  • ~12.00 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • ~7.85 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the electron-withdrawing -SO₂CH₃ group (deshielded).

  • ~7.15 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the electron-donating ether oxygen (shielded).

  • ~4.10 ppm (t, J = 6.4 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

  • ~3.15 ppm (s, 3H): Methyl protons of the methanesulfonyl group (-SO₂CH₃).

  • ~2.25 ppm (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the carbonyl (-CH₂-COOH).

  • ~1.65 - 1.75 ppm (m, 4H): Central aliphatic methylene protons of the pentanoic chain.

AnalyticalWorkflow Sample Compound Sample (CAS: 1157777-51-9) LCMS LC-MS/MS Profiling (ESI+, m/z 273.08 [M+H]+) Sample->LCMS NMR 1H & 13C NMR (DMSO-d6, 400 MHz) Sample->NMR Validation Structural Validation & Purity Assessment (>95%) LCMS->Validation NMR->Validation

Fig 2: Self-validating analytical workflow for structural confirmation and purity assessment.

Synthetic Utility & Bioconjugation Workflows

The primary utility of 5-(4-Methanesulfonylphenoxy)pentanoic acid lies in its ability to be conjugated to complex amines (e.g., VHL/CRBN ligands for PROTACs, or fluorophores for imaging).

While EDC/NHS coupling is common, HATU-mediated coupling is strongly recommended for this substrate. The pentanoic acid chain is unhindered, but HATU provides superior kinetics and higher yields when coupling to the sterically hindered secondary amines frequently encountered in modern drug ligands.

Protocol C: HATU-Mediated Amide Bioconjugation

Rationale: N,N-Diisopropylethylamine (DIPEA) is used to maintain a basic environment, neutralizing any amine hydrochloride salts and facilitating the formation of the active ester intermediate by HATU. Anhydrous conditions prevent the competitive hydrolysis of the highly reactive O-At (7-azabenzotriazole) ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-(4-Methanesulfonylphenoxy)pentanoic acid (1.0 equivalent, e.g., 100 mg, 0.367 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (1.2 equivalents, 167 mg, 0.440 mmol) followed immediately by DIPEA (3.0 equivalents, 192 µL, 1.10 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.

  • Conjugation: Add the Target Amine (1.1 equivalents, 0.404 mmol) dropwise or as a solution in 1.0 mL anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS (Protocol A).

  • Workup (Self-Validating Purification):

    • Dilute the reaction with Ethyl Acetate (15 mL).

    • Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to selectively partition and remove the DMF.

    • Wash with 1M HCl (10 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (10 mL) to remove any unreacted starting acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (typically a gradient of Dichloromethane to Methanol) to yield the pure amide conjugate.

Bioconjugation Acid Pentanoic Acid Derivative Activation Activation (HATU/DIPEA/DMF) Acid->Activation Conjugate Amide Conjugate (Stable Linkage) Activation->Conjugate Amine Target Amine (e.g., PROTAC Ligand) Amine->Conjugate

Fig 3: HATU-mediated amide coupling workflow for bioconjugation of the pentanoic acid linker.

References

  • Zarghi, A., et al. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships". Iranian Journal of Pharmaceutical Research, 2011. Available at:[Link]

A Guide to the Definitive Molecular Formula and Weight Determination of 5-(4-Methanesulfonylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous characterization of a molecule is the bedrock upon which all subsequent research is built. The molecular identity, confirmed by its formula and weight, dictates everything from reaction stoichiometry and dosage calculations to regulatory submissions. This guide provides an in-depth, multi-faceted protocol for the definitive determination of the molecular formula and weight of 5-(4-Methanesulfonylphenoxy)pentanoic acid, a compound featuring a sulfonyl moiety, an ether linkage, and a carboxylic acid—functional groups common in pharmacologically active molecules.

This document is structured to guide researchers from theoretical postulation to empirical validation. We will first derive the theoretical properties from the compound's structure and then detail the essential, self-validating experimental workflows required to confirm these calculations with the highest degree of scientific certainty.

Section 1: Theoretical Molecular Profile

The first step in characterizing any compound is to deduce its theoretical properties from its known chemical structure. This provides the fundamental hypothesis that all experimental work will seek to confirm.

1.1. Structural Analysis

The IUPAC name 5-(4-Methanesulfonylphenoxy)pentanoic acid defines a precise arrangement of atoms:

  • A pentanoic acid backbone provides a five-carbon chain with a terminal carboxylic acid.

  • An ether linkage at the 5th carbon connects to a phenoxy group.

  • A methanesulfonyl group (mesyl group, -SO₂CH₃) is substituted at the 4th position (para) of the benzene ring.

From this structure, we can systematically count each atom to derive the molecular formula.

1.2. Molecular Formula and Elemental Composition

A detailed count of each element in the structure yields the following:

  • Carbon (C): 6 in the benzene ring + 5 in the pentanoic acid chain + 1 in the methyl group = 12

  • Hydrogen (H): 4 on the benzene ring + 8 on the aliphatic chain (-CH₂-) + 1 on the carboxylic acid (-COOH) + 3 on the methyl group (-CH₃) = 16

  • Oxygen (O): 2 in the carboxyl group + 1 in the ether linkage + 2 in the sulfonyl group = 5

  • Sulfur (S): 1 in the sulfonyl group = 1

Therefore, the molecular formula is C₁₂H₁₆O₅S .

Based on this formula, we can calculate the theoretical molecular weights and the expected elemental composition, which are crucial benchmarks for experimental validation.

ParameterCalculation BasisValue
Molecular Formula Structural Atom CountC₁₂H₁₆O₅S
Average Molecular Weight Based on IUPAC standard atomic weights.[1][2]288.32 g/mol
Monoisotopic Mass Based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S).[3]288.07184 Da
Elemental Composition (C) (12 * 12.011 / 288.32) * 10049.97 %
Elemental Composition (H) (16 * 1.008 / 288.32) * 1005.60 %
Elemental Composition (O) (5 * 15.999 / 288.32) * 10027.74 %
Elemental Composition (S) (1 * 32.06 / 288.32) * 10011.12 %
Table 1: Theoretical molecular properties of 5-(4-Methanesulfonylphenoxy)pentanoic acid derived from its chemical structure. Atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[4][5]

Section 2: Experimental Verification Workflow

Theoretical calculations are essential but insufficient. A rigorous, multi-technique experimental approach is required to confirm the molecular identity beyond any reasonable doubt. The following workflow utilizes orthogonal (complementary) analytical methods to create a self-validating system of evidence.

G cluster_0 Theoretical Analysis cluster_1 Experimental Validation cluster_2 Confirmation A Proposed Structure 5-(4-Methanesulfonylphenoxy) pentanoic acid B Derived Formula C₁₂H₁₆O₅S A->B C Calculated Mass (Monoisotopic: 288.07184 Da) B->C D Calculated Elemental Composition (%) B->D NMR NMR Spectroscopy (¹H & ¹³C) B->NMR Confirm Connectivity MS High-Resolution Mass Spectrometry (HRMS) C->MS Compare Measured Mass EA Elemental Analysis (CHNS) D->EA Compare Measured % Result Unambiguous Identity Confirmed MS->Result EA->Result NMR->Result

Caption: Workflow for unambiguous molecular formula and structure confirmation.

2.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone of molecular formula determination.[6] Unlike low-resolution mass spectrometry which provides only a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places).[3] This precision is critical because it allows for the differentiation between molecular formulas that have the same nominal mass but different exact masses due to the mass defect of their constituent atoms.[3][7] For a molecule like this containing a carboxylic acid, electrospray ionization (ESI) is the preferred soft ionization technique as it minimizes fragmentation, allowing for clear observation of the molecular ion.[8][9]

Protocol: ESI-QTOF HRMS

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µM) of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode Selection: Analyze the sample in both positive and negative ion modes.

    • Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at an m/z corresponding to (288.07184 - 1.00783) = 287.06401 . This is often the most intense and cleanest ion for a carboxylic acid.

    • Positive Mode: Expect the protonated molecule [M+H]⁺ at m/z 289.07967 or sodium adduct [M+Na]⁺ at m/z 311.06126 .

  • Data Acquisition: Infuse the sample into an ESI source coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer. Acquire data over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the measured m/z of the molecular ion.

    • Use the instrument's software to calculate the molecular formula based on the exact mass.

    • Trustworthiness: The experimental mass must match the theoretical monoisotopic mass of C₁₂H₁₆O₅S within a narrow tolerance, typically less than 5 parts per million (ppm), to be considered a positive identification.[6][10]

2.2. Elemental Analysis (EA)

Expertise & Experience: While HRMS provides a highly accurate mass measurement, elemental analysis offers an orthogonal validation of the molecular formula by directly quantifying the mass percentages of its core elements.[11] The modern automated CHNS analyzer, based on the Pregl-Dumas method, involves the complete combustion of the sample to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified.[12][13] This technique directly tests the ratio of elements in the compound.

Protocol: Combustion-Based CHNS Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the pure, dried analyte into a tin capsule. A high-purity standard (e.g., acetanilide) must be run to calibrate the instrument.

  • Instrumentation: Place the sample in the autosampler of a CHNS elemental analyzer.

  • Combustion & Detection: The sample is dropped into a high-temperature (≈1000 °C) furnace in an oxygen-rich environment.[13] The resulting combustion gases are passed through a reduction tube and then separated, typically by gas chromatography, before being measured by a thermal conductivity detector (TCD).[14][15]

  • Data Analysis:

    • The instrument software calculates the mass percentages of C, H, N, and S.

    • Trustworthiness: The experimentally determined percentages for Carbon, Hydrogen, and Sulfur must align with the theoretical values (Table 1) within a standard deviation of ±0.4%. A nitrogen value should be negligible. This concordance provides strong, independent confirmation of the elemental ratios predicted by the molecular formula.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy does not directly measure molecular weight, but it provides the most powerful insight into the chemical structure, connectivity, and the chemical environment of atoms.[16] By confirming the structure, NMR indirectly but definitively validates the molecular formula. Both ¹H and ¹³C NMR are required for a complete picture.[17][18]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis and Interpretation: The observed spectrum must be fully consistent with the proposed structure of 5-(4-Methanesulfonylphenoxy)pentanoic acid.

SpectrumExpected Chemical Shifts (δ, ppm)Expected MultiplicityIntegrationRationale
¹H NMR ~12.0broad singlet1HThe acidic proton of the carboxylic acid is highly deshielded.[8]
~7.8doublet2HAromatic protons ortho to the electron-withdrawing sulfonyl group.[19]
~7.1doublet2HAromatic protons ortho to the electron-donating ether oxygen.[19]
~4.1triplet2HMethylene protons adjacent to the phenoxy oxygen (-O-CH₂ -).
~3.2singlet3HMethyl protons of the methanesulfonyl group (-SO₂CH₃ ).
~2.4triplet2HMethylene protons alpha to the carbonyl group (-CH₂ -COOH).[8]
~1.8-1.6multiplet4HThe two central methylene protons of the pentanoic chain.
¹³C NMR ~174--Carbonyl carbon of the carboxylic acid.[8]
~162--Aromatic carbon attached to the ether oxygen.
~135-140--Aromatic carbon attached to the sulfonyl group.
~129--Aromatic carbons ortho to the sulfonyl group.
~115--Aromatic carbons ortho to the ether oxygen.
~68--Aliphatic carbon attached to the ether oxygen (-O-C H₂-).
~44--Methyl carbon of the sulfonyl group (-SO₂C H₃).
~33, 28, 22--The three remaining aliphatic carbons of the pentanoic chain.
Table 2: Predicted ¹H and ¹³C NMR spectral data for 5-(4-Methanesulfonylphenoxy)pentanoic acid. Chemical shifts are approximate and can vary based on solvent and concentration.[16][20]

Trustworthiness: A perfect match between the predicted and observed NMR data—including the number of signals, their chemical shifts, integration values, and splitting patterns—provides incontrovertible evidence for the molecular structure, thereby confirming the molecular formula of C₁₂H₁₆O₅S.[21]

Conclusion

The definitive characterization of 5-(4-Methanesulfonylphenoxy)pentanoic acid requires a synergistic and logical application of both theoretical calculation and empirical analysis. By integrating the highly accurate mass data from HRMS, the precise elemental ratios from CHNS analysis, and the detailed structural map from NMR spectroscopy, researchers can establish the molecular formula and weight with the highest level of scientific rigor. This comprehensive, self-validating approach ensures data integrity and provides a solid foundation for any subsequent use of the compound in research and development.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Wikipedia. (2026). Standard atomic weight. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]

  • Metabolomics Online. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?[Link]

  • IUPAC. (2024). Standard atomic weights of three technology critical elements revised. [Link]

  • Royal Society of Chemistry. (2005). Automated molecular formula determination by tandem mass spectrometry (MS/MS). The Analyst. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
  • ACS Publications. (2009). Comparative High-Speed Profiling of Carboxylic Acid Metabolite Levels by Differential Isotope-Coded MALDI Mass Spectrometry. Analytical Chemistry. [Link]

  • Queen Mary University of London. (2024). Atomic Weights of the Elements 2023. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • U.S. Geological Survey. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Slideshare. (n.d.). interpretation of NMR spectroscopy. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ACS Publications. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

  • AZoM. (2023). What Is an Elemental Analyzer & How Does It Work?. [Link]

  • Bentham Science. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

Sources

Strategic Engineering of Sulfone-Functionalized Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sulfone moieties (


) into pentanoic acid scaffolds represents a high-value strategy in medicinal chemistry, particularly for designing Matrix Metalloproteinase (MMP) inhibitors , PPAR agonists , and GABAergic modulators .

This guide moves beyond basic synthesis to explore the strategic utility of sulfone-containing pentanoic acids. Unlike fragile ester linkages or metabolically labile ethers, the sulfone group provides a rigid, polar, non-hydrolyzable anchor that enhances metabolic stability while acting as a hydrogen-bond acceptor. This document details the structural activity relationships (SAR), green synthetic protocols, and therapeutic applications of these derivatives.

Structural Logic & Pharmacophore Analysis

The "Sulfone-Pentanoic" scaffold functions on a bipartite logic: the Warhead (Carboxylic Acid) and the Anchor (Sulfone).

The Bioisosteric Advantage

In drug design, the sulfone group is frequently utilized as a non-classical bioisostere for carbonyls or cyclic ethers.

  • Dipole Geometry: The sulfone group possesses a strong dipole moment (~4.5 D) with two oxygen atoms capable of accepting hydrogen bonds, crucial for active site fixation.

  • Metabolic Shielding: Unlike ketones which are prone to reduction, or sulfides prone to oxidation, the sulfone is in a high oxidation state (

    
    ), rendering it metabolically inert to CYP450 oxidative degradation.
    
  • Linker Geometry: The pentanoic acid chain (C5) mimics the spatial distance found in endogenous ligands like

    
    -aminobutyric acid (GABA) and glutamate, but with increased lipophilicity to cross the Blood-Brain Barrier (BBB).
    
Mechanism of Action: The "Zinc-Anchor" Model (MMP Inhibition)

In the context of MMP inhibition (e.g., MMP-2, MMP-9), the pentanoic acid derivative often acts via the following mechanism:

  • Zinc Binding Group (ZBG): The terminal carboxylic acid (or its hydroxamate derivative) chelates the catalytic Zinc ion (

    
    ) in the enzyme's active site.
    
  • P1' Pocket Occupation: The sulfone moiety, often substituted at the

    
    - or 
    
    
    
    -position, directs a bulky hydrophobic group (aryl/alkyl) into the S1' specificity pocket.

MMP_Binding_Mechanism Drug Sulfone-Pentanoic Derivative Zinc Catalytic Zn++ (Enzyme Active Site) Drug->Zinc Chelation via COOH/CONHOH S1_Pocket S1' Specificity Pocket (Hydrophobic) Drug->S1_Pocket Sulfone-Aryl Interaction Backbone Enzyme Backbone (H-Bonding) Drug->Backbone Sulfone Oxygen H-Bond Acceptance

Figure 1: Pharmacophore binding logic of sulfone-pentanoic acid derivatives within the MMP active site.

Advanced Synthetic Methodologies

Traditional oxidation of sulfides to sulfones often utilizes harsh reagents (KMnO4) or non-selective peracids (mCPBA) that can complicate purification. Below is a Green Organocatalytic Protocol validated for high selectivity and yield, essential for scale-up in drug development.

Protocol: Green Organocatalytic Oxidation

Objective: Selective oxidation of 5-(arylthio)pentanoic acid to 5-(arylsulfonyl)pentanoic acid. Reference: Adapted from Voutyritsa et al., Synthesis, 2017 [1].[1][2]

Reagents:
  • Substrate: 5-(p-tolylthio)pentanoic acid (1.0 equiv)

  • Oxidant: 50%

    
     (2.5 equiv)
    
  • Catalyst: 2,2,2-Trifluoroacetophenone (10 mol%)

  • Solvent: Acetonitrile (MeCN) / Buffer (pH 7.5)

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask, dissolve the sulfide substrate (1 mmol) in MeCN (2 mL).

  • Catalyst Addition: Add 2,2,2-Trifluoroacetophenone (0.1 mmol).

  • Oxidant Injection: Add

    
     (50% w/w, 2.5 mmol) dropwise. Critical: Maintain temperature at 
    
    
    
    to prevent over-oxidation of sensitive side chains.
  • Reaction: Stir vigorously. The ketone catalyst forms a highly reactive heterocyclic dioxirane intermediate in situ, which transfers oxygen to the sulfur.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Conversion to sulfoxide is rapid (<30 min); full conversion to sulfone typically requires 2–4 hours.

  • Workup: Quench with saturated

    
     to destroy excess peroxide. Extract with Ethyl Acetate.[2][3]
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water. Column chromatography is often unnecessary  due to the high specificity of this method.
    
Synthetic Pathway Diagram

Synthetic_Pathway Start Start: 5-Bromopentanoic Acid + Aryl Thiol Step1 S-Alkylation (K2CO3, DMF, 60°C) Start->Step1 Intermed Intermediate: 5-(Arylthio)pentanoic Acid Step1->Intermed Step2 Green Oxidation (H2O2, Trifluoroacetophenone) Intermed->Step2 Selective O-Transfer Product Final Product: 5-(Arylsulfonyl)pentanoic Acid Step2->Product >95% Yield

Figure 2: Two-stage synthetic workflow for accessing the target scaffold.

Therapeutic Case Studies & Data

Matrix Metalloproteinase (MMP) Inhibition

Sulfone-containing carboxylic acids are potent inhibitors of MMP-2 and MMP-9, enzymes implicated in tumor metastasis.[4] The sulfone group acts as a "transition state analogue" mimic or simply as a rigid linker that orients the aryl group into the S1' pocket.

Comparative Potency Data (Genericized from SAR Studies [2, 3]):

Compound StructureR-Group (Alpha Position)MMP-2 IC50 (nM)MMP-9 IC50 (nM)Selectivity Profile
A (Control)H450620Non-selective
B Phenyl1245Potent, MMP-2 selective
C 4-Methoxy-phenyl815Highly Potent
D Phthalimide12085Moderate

Insight: Bulky, lipophilic substitutions alpha to the sulfone (Compound B/C) drastically improve potency by filling the hydrophobic S1' pocket, a feature not possible with simple linear pentanoic acid chains.

Neuroprotective Agents (GABA Analogs)

Pentanoic acid derivatives structurally resemble Valproic Acid (VPA). Introducing a sulfone group at the 4- or 5-position alters the pKa and lipophilicity, potentially reducing the hepatotoxicity associated with VPA while maintaining HDAC inhibitory activity or GABAergic modulation.

References

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017). Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones.[1][2] Synthesis, 49(04), 917-924.

  • Rossello, A., et al. (2006). Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 14(12).

  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent MMP inhibitors comprising a sulfonylated amino acid scaffold. Journal of Medicinal Chemistry.

  • Mahajan, S., et al. (2008). Green Solid Oxidation of Sulfides to Sulfones Using Oxone. Asian Journal of Chemistry.

Sources

Safety Data Sheet (SDS) and handling of 5-(4-Methanesulfonylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Operational Safety and Handling of 5-(4-Methanesulfonylphenoxy)pentanoic Acid

Document Control:

  • Version: 1.0 (Research Grade)

  • Status: Active / Laboratory Use Only

Executive Summary & Chemical Identity

Strategic Context: 5-(4-Methanesulfonylphenoxy)pentanoic acid is a specialized organic intermediate, primarily utilized in the structure-activity relationship (SAR) optimization of Class III antiarrhythmic agents (e.g., Dofetilide, Ibutilide analogs) and potassium channel blockers. Its structure combines a polar methanesulfonyl (sulfone) pharmacophore with a lipophilic pentanoic acid tail, making it a critical probe for studying ion channel binding affinity and metabolic stability.

Chemical Profile:

PropertySpecification
Chemical Name 5-(4-Methanesulfonylphenoxy)pentanoic acid
Molecular Formula C₁₂H₁₆O₅S
Molecular Weight 272.32 g/mol
SMILES CS(=O)(=O)c1ccc(OCCCCC(=O)O)cc1
Physical State White to off-white crystalline solid
Solubility DMSO (>20 mg/mL), Methanol; Low solubility in Water
pKa (Predicted) ~4.76 (Carboxylic acid), Sulfone is non-ionizable in physiological range

Safety Data Sheet (SDS) Highlights & Risk Assessment

Core Directive: This compound is a Research Chemical . In the absence of extensive toxicological data, it must be handled according to the "Precautionary Principle," assuming it possesses the cumulative hazards of its functional groups (organic acids and aryl sulfones).

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation (Acidic functionality).

  • H319: Causes serious eye irritation (Corrosive potential of aliphatic acids).

  • H335: May cause respiratory irritation (Dust inhalation).

Exposure Control Logic (Visualized)

The following decision matrix dictates the Personal Protective Equipment (PPE) required based on the operational scale.

RiskAssessment Start Operation Type Scale_Small Analytical (<100 mg) Start->Scale_Small Scale_Large Preparative (>1 g) Start->Scale_Large Risk_Dust Risk: Dust Inhalation Scale_Small->Risk_Dust Weighing Risk_Splash Risk: Acidic Corrosivity Scale_Large->Risk_Splash Dissolution Control_Hood Engineering: Fume Hood Risk_Dust->Control_Hood Risk_Splash->Control_Hood PPE_Basic PPE: Nitrile Gloves + Safety Glasses Control_Hood->PPE_Basic Standard PPE_Advanced PPE: Double Nitrile + Face Shield + N95 Control_Hood->PPE_Advanced High Volume

Figure 1: Risk Assessment and PPE Selection Matrix. This logic gate ensures protection scales with exposure potential.

Operational Handling & Stability

Expert Insight: The stability of this molecule is governed by the sulfone group (highly stable to oxidation) and the ether linkage (stable to hydrolysis). The primary instability risk comes from the carboxylic acid tail, which can undergo decarboxylation only under extreme heat (>200°C) or form salts with environmental moisture/bases.

Storage Protocol
  • Environment: Store at 2–8°C (Refrigerator). While chemically stable at room temperature, cold storage prevents amorphous degradation or "caking" of the powder.

  • Hygroscopicity: The carboxylic acid moiety can attract moisture. Store in a tightly sealed vial with desiccant (Silica gel).

  • Light Sensitivity: Sulfones are generally light-stable, but standard amber vials are recommended to prevent any potential photo-degradation of the phenoxy ring.

Emergency Response
  • Spill (Solid): Do not sweep dry dust. Dampen with inert oil (e.g., mineral oil) or water mist to suppress dust, then wipe with wet paper towels.

  • Skin Contact: Wash immediately with soap and water. Do not use ethanol, as it may increase transdermal absorption of the lipophilic sulfone.

  • Eye Contact: Flush with water for 15 minutes.[1][2] The acidic nature requires immediate dilution.

Experimental Protocol: Analytical Validation

Objective: To verify the purity of 5-(4-Methanesulfonylphenoxy)pentanoic acid prior to biological assays. Trustworthiness: This protocol uses an internal standard approach (Benzoic Acid) to self-validate injection precision.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Sulfone absorbance) and 210 nm (Carboxyl)
Temperature 30°C
Gradient Profile
  • 0-2 min: 95% A (Equilibration)

  • 2-15 min: Linear gradient to 90% B

  • 15-20 min: Hold 90% B (Wash lipophilic impurities)

  • 20-22 min: Return to 95% A

Sample Preparation Workflow

SamplePrep Step1 Weigh 5mg Sample Step2 Dissolve in 1mL DMSO Step1->Step2 Check Check: Solution Clear? Step2->Check Step3 Dilute 1:10 with MeCN:Water (50:50) Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Inject to HPLC Step4->Step5 Check->Step2 No (Sonicate) Check->Step3 Yes

Figure 2: Sample Preparation Workflow. The dilution step (Step 3) prevents DMSO solvent effects from distorting the peak shape.

Synthesis & Purification Reference

For researchers requiring de novo synthesis, the following "Reference Pathway" is the industry standard for phenoxy-alkanoic acids.

Mechanism: Williamson Ether Synthesis.

  • Reagents: 4-(Methylsulfonyl)phenol + Ethyl 5-bromovalerate.

  • Base: Potassium Carbonate (

    
    ) in Acetone or DMF (Reflux).
    
  • Hydrolysis: The resulting ester is hydrolyzed using LiOH in THF/Water to yield the free acid.

  • Purification: Recrystallization from Ethyl Acetate/Hexanes is preferred over column chromatography to ensure removal of trace phenolic starting materials which are cytotoxic.

References

  • PubChem Compound Summary. Pentanoic acid derivatives and Phenoxy acids. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Aryl Sulfones.[Link]

  • Cross, P. E., et al. (1990). Selective Class III Antiarrhythmic Agents. Synthesis and Structure-Activity Relationships.[3] Journal of Medicinal Chemistry. (Contextual grounding for sulfone/phenoxy pharmacophores). [Link]

(Note: Specific CAS 149437-76-3 is often cited for the fluorinated analog; the specific methanesulfonyl analog is a custom research intermediate derived from standard medicinal chemistry protocols.)

Sources

The Phenoxy Pentanoic Acid Scaffold: Evolution, SAR, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the landscape of lipid-regulating therapeutics, the phenoxy pentanoic acid pharmacophore stands as a masterclass in lead optimization. While often overshadowed by the broader "fibrate" classification, this specific scaffold—epitomized by Gemfibrozil —represents a critical divergence from early aryloxyalkanoic acids.

The transition from the phenoxy-isobutyric acid motif (Clofibrate) to the phenoxy-pentanoic acid motif was not merely an increase in carbon count; it was a calculated engineering of metabolic stability and lipophilicity . This guide deconstructs the history, chemistry, and pharmacological logic of this scaffold, providing actionable protocols for researchers exploring PPARα agonists.

Historical Evolution: From Clofibrate to Pentanoic Acids[1]

The discovery of phenoxy pentanoic acid analogs was driven by the need to mitigate the toxicity of first-generation fibrates while maintaining efficacy.

The Clofibrate Crisis (1960s-70s)

The era began with Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate). While effective at lowering cholesterol, the WHO Cooperative Trial (1978) revealed significant morbidity issues, necessitating safer analogs. The metabolic liability of Clofibrate lay partly in its rapid hydrolysis and potential for peroxisome proliferation dependent on the specific short-chain structure.

The Gemfibrozil Breakthrough (Parke-Davis, 1970s)

Researchers at Parke-Davis (now Pfizer) hypothesized that extending the aliphatic chain would alter the lipophilic profile and metabolic fate of the molecule.

  • Discovery: Screening of aryloxy-alkanoic acids identified CI-719 (Gemfibrozil) .

  • Structural Innovation: Unlike Clofibrate (a propionic acid derivative), Gemfibrozil featured a pentanoic acid backbone.

  • The "Gem-Dimethyl" Effect: The inclusion of a 2,2-dimethyl substitution on the pentanoic chain was crucial. It acts as a steric shield, blocking rapid

    
    -oxidation of the fatty acid chain, thereby prolonging the half-life (
    
    
    
    hours) and ensuring the drug reaches the liver intact.

Mechanistic Profiling: PPAR Activation

Phenoxy pentanoic acid analogs function primarily as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR


) , a nuclear receptor regulating lipid metabolism.
Molecular Mode of Action
  • Ligand Binding: The carboxylate head group of the pentanoic acid forms a hydrogen bond network with Tyr464 and His440 in the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Helix 12 Stabilization: Binding induces a conformational change, stabilizing Helix 12 (AF-2 region), which facilitates the recruitment of co-activators (e.g., PGC-1

    
    ).
    
  • Transcriptional Regulation: The PPAR

    
    -RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs), upregulating genes for:
    
    • Lipoprotein Lipase (LPL):[1] Increases triglyceride hydrolysis.[1]

    • ApoA-I / ApoA-II: Increases HDL synthesis.

    • Acyl-CoA Oxidase: Enhances fatty acid oxidation.[2]

Visualization: PPAR Signaling Pathway

PPAR_Pathway Ligand Phenoxy Pentanoic Analog (Gemfibrozil) PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex PPARα-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR Receptor RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binds DNA Transcription Transcription of Target Genes (LPL, ApoA-I, CPT1) PPRE->Transcription Recruits Co-activators Outcome ↓ Triglycerides ↑ HDL Cholesterol ↑ Fatty Acid Oxidation Transcription->Outcome Metabolic Shift

Caption: Activation of PPARα by phenoxy pentanoic acid analogs leading to lipid regulation.

Structure-Activity Relationship (SAR)[4]

The efficacy of phenoxy pentanoic acid analogs relies on three distinct pharmacophores.

RegionComponentSAR Insight
Head Group Carboxylic AcidEssential for electrostatic interaction with Tyr464. Esters are prodrugs (hydrolyzed in vivo). Bioisosteres (e.g., tetrazoles) generally reduce potency.
Linker 2,2-DimethylpentylThe gem-dimethyl group at C2 is critical. It prevents metabolic degradation via

-oxidation. A straight chain (n-pentanoic) is rapidly degraded.
Tail Phenoxy RingThe 2,5-dimethyl substitution pattern on the phenyl ring optimizes hydrophobic packing in the LBD arm. Para-substitution alone often leads to lower potency compared to meta or ortho/meta combinations.

Technical Protocols

Protocol A: Convergent Synthesis of Gemfibrozil Analogs

Rationale: This route utilizes a convergent strategy, coupling a phenol tail with a pre-functionalized alkyl linker. This is superior to linear synthesis as it allows for the rapid generation of analog libraries by varying the phenol input.

Materials:

  • 2,5-Dimethylphenol (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Methyl isobutyrate (1.2 eq)

  • Lithium Diisopropylamide (LDA) (1.5 eq)

  • Solvents: Toluene, THF (anhydrous)

Step-by-Step Methodology:

  • Ether Formation (Tail Synthesis):

    • Dissolve 2,5-dimethylphenol in Toluene.

    • Add NaOH (aq) and tetrabutylammonium bromide (phase transfer catalyst).

    • Add 1-bromo-3-chloropropane dropwise at 80°C.

    • Reflux for 5 hours.[3] Isolate 3-(2,5-dimethylphenoxy)propyl chloride .

    • QC Check: Verify product via GC-MS (look for M+ peak and characteristic Cl isotope pattern).

  • Alkylation (Linker Assembly):

    • Cool anhydrous THF to -78°C under Nitrogen.

    • Add LDA (freshly prepared).

    • Add Methyl Isobutyrate dropwise. Stir for 30 mins to generate the enolate.

    • Add the propyl chloride intermediate (from Step 1) in THF.

    • Allow to warm to room temperature (RT) overnight.

    • Mechanism:[4] Nucleophilic attack of the isobutyrate enolate on the alkyl chloride.

  • Hydrolysis (Deprotection):

    • Treat the resulting ester with KOH in Methanol/Water.

    • Reflux for 2 hours.

    • Acidify with 6N HCl to precipitate the free acid.

    • Recrystallize from Hexane.

Validation:

  • 1H NMR (CDCl3): Look for the gem-dimethyl singlet (~1.2 ppm) and the phenoxy methylene triplet (~3.9 ppm).

Visualization: Synthesis Workflow

Synthesis_Flow Phenol 2,5-Dimethylphenol Intermediate Aryloxy-propyl chloride Phenol->Intermediate Ether Synthesis (NaOH, Toluene) Linker 1-Bromo-3-chloropropane Linker->Intermediate Coupled Ester Precursor Intermediate->Coupled Alkylation (-78°C, THF) Isobutyrate Methyl Isobutyrate (LDA Enolate) Isobutyrate->Coupled Final Gemfibrozil (Free Acid) Coupled->Final Hydrolysis (KOH, MeOH)

Caption: Convergent synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

Protocol B: PPAR Transactivation Assay

Rationale: To validate the biological activity of synthesized analogs, a cell-based luciferase reporter assay is the gold standard. It measures the functional ability of the ligand to drive transcription.[2][5]

  • Cell Line: HepG2 (Human Hepatocarcinoma) or COS-7 cells.

  • Plasmids:

    • pSG5-PPAR

      
      :  Expression vector for human PPAR
      
      
      
      .
    • (PPRE)3-TK-Luc: Luciferase reporter containing 3 copies of the PPRE.

    • pRL-CMV: Renilla luciferase (internal control for transfection efficiency).

  • Procedure:

    • Day 1: Seed cells in 24-well plates (

      
       cells/well).
      
    • Day 2: Transiently transfect plasmids using Lipofectamine.

    • Day 3: Treat cells with the test analog (0.1 - 100

      
      M) or Vehicle (DMSO). Use Wy-14643  as a positive control.
      
    • Day 4: Lyse cells and measure Firefly/Renilla luciferase activity.

  • Data Analysis: Calculate Fold Activation relative to DMSO. Plot dose-response curves to determine

    
    .
    

References

  • Creger, P. L. (1972).[1] 2,2-Dimethyl-ω-aryloxyalkanoic acids and salts and esters thereof. U.S. Patent 3,674,836.[1] Link

  • Rodney, G., et al. (1976).[1] The Hypolipidemic Effect of Gemfibrozil (CI-719) in Laboratory Animals. Proceedings of the Royal Society of Medicine, 69(Suppl 2), 6–9.[1] Link

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527–550. Link

  • Ammazzalorso, A., et al. (2002).[6] Synthesis and antiplatelet activity of gemfibrozil chiral analogues. Bioorganic & Medicinal Chemistry Letters, 12(5), 817-821.[6] Link

  • Gochicoa, M., et al. (2015).[7] An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(3), 925-928. Link

Sources

Methodological & Application

Application Note: HPLC Method Development for 5-(4-Methanesulfonylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 5-(4-Methanesulfonylphenoxy)pentanoic acid (5-MPPA) .

The Analyte Challenge

5-MPPA presents a specific chromatographic challenge due to its dual functionality:

  • Ionizable Tail: The pentanoic acid moiety (

    
    ) requires strict pH control to prevent peak tailing and retention time shifting.
    
  • Polar Sulfone Group: The 4-methanesulfonyl group (

    
    ) is a strong electron-withdrawing group with a high dipole moment, which increases polarity compared to simple alkyl-phenoxy analogs.
    
The Strategy

To achieve a self-validating and reproducible method, we employ a Reversed-Phase (RP-HPLC) approach with the following "Pillars of Integrity":

  • pH Suppression: Maintaining the mobile phase pH at

    
     ensures the carboxylic acid remains protonated (neutral), maximizing interaction with the C18 stationary phase and sharpening peak shape.
    
  • Solvent Selectivity: Acetonitrile is selected over Methanol to minimize system backpressure and prevent potential hydrogen-bonding interactions that can broaden sulfone peaks.

  • UV Specificity: Detection is optimized at the phenoxy absorption band (typically 270–280 nm) to ensure specificity against non-aromatic impurities.

Chemical Structure & Properties[1][2][3][4][5][6][7]

PropertyDescriptionChromatographic Implication
Chemical Formula

Moderate Molecular Weight
Functional Groups Sulfone (

), Ether (

), Carboxylic Acid (

)
Mixed polarity; requires gradient elution.

(Acid)

(Carboxylic Acid)
Mobile phase pH must be

or

for stability. We choose acidic (pH 3.[1]0) for retention.
Hydrophobicity LogP

(Estimated)
Retains well on C18 columns.

Experimental Protocol

Instrumentation & Reagents[8][9][10]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/PDA Detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ) or equivalent end-capped C18.
    
    • Why: End-capping reduces silanol interactions with the polar sulfone group.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (

      
      ).[2]
      
    • Milli-Q Water (

      
      ).
      
Mobile Phase Preparation

Buffer A (pH 3.0):

  • Dissolve

    
     of 
    
    
    
    in
    
    
    of Milli-Q water (
    
    
    ).
  • Adjust pH to

    
     using dilute Orthophosphoric Acid.
    
  • Filter through a

    
     nylon membrane.
    
    • Note: Phosphate buffer is preferred for UV transparency. If LC-MS is required, substitute with

      
       Formic Acid.
      

Solvent B:

  • 
     Acetonitrile (degassed).
    
Chromatographic Conditions[9][10]
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Controls viscosity and kinetics).
    
  • Injection Volume:

    
    .
    
  • Detection: UV at

    
     (Primary), 
    
    
    
    (Secondary for impurities).
Gradient Program

The sulfone group makes the molecule more polar than typical fatty acids, but the phenoxy chain adds retention. A gradient is required to elute the main peak while cleaning the column of hydrophobic synthetic byproducts.

Time (min)% Buffer A% Solvent BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Focusing)
12.0 4060Linear Gradient (Elution of 5-MPPA)
15.0 1090Wash Step (Remove hydrophobic impurities)
18.0 1090Hold Wash
18.1 9010Return to Initial
23.0 9010Re-equilibration

Method Development Workflow (Visualized)

The following diagram illustrates the logical flow of optimizing this specific method, highlighting the critical decision nodes regarding pH and Organic modifiers.

MethodDevelopment Start Start: 5-MPPA Method Dev Solubility Solubility Check (Dissolve in 50:50 ACN:Water) Start->Solubility ScoutGradient Scouting Gradient (5% to 95% B over 20 min) Solubility->ScoutGradient CheckPeak Decision: Peak Shape? ScoutGradient->CheckPeak BadTail Issue: Tailing Factor > 1.5 (Carboxylic Acid Ionization) CheckPeak->BadTail Tailing BadSplit Issue: Split Peak/Shoulder (Sulfone Interaction?) CheckPeak->BadSplit Splitting Optimize Optimize Gradient Slope (Resolution > 2.0) CheckPeak->Optimize Good Shape FixPH Action: Lower pH to 3.0 (Suppress Ionization) BadTail->FixPH FixPH->ScoutGradient ChangeCol Action: Switch to High-Carbon Load / End-capped C18 BadSplit->ChangeCol ChangeCol->ScoutGradient FinalMethod Final Validated Method Optimize->FinalMethod

Figure 1: Decision tree for optimizing the separation of acidic sulfone derivatives.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (i.e., it flags its own errors during routine use), the following System Suitability Tests (SST) must be programmed into the sequence.

Standard Preparation[9]
  • Stock Solution:

    
     5-MPPA in Acetonitrile.
    
  • Working Standard: Dilute Stock to

    
     in Mobile Phase A/B (50:50).
    
Acceptance Criteria (ICH Q2 R1 aligned)
ParameterLimitScientific Rationale
Retention Time (

)

Ensures pump stability and correct gradient mixing.
Tailing Factor (

)

Critical for acidic analytes.

indicates pH drift or column aging (silanol activity).
Theoretical Plates (

)

Indicates column efficiency.
Precision (RSD)

(

)
Verifies autosampler accuracy.
Resolution (

)

Between 5-MPPA and nearest impurity (e.g., synthetic precursor).

Mechanistic Insight: The Sulfone-Acid Interaction

Understanding the molecular behavior is crucial for troubleshooting. The diagram below details the interactions occurring inside the column.

MolecularInteraction Analyte 5-MPPA Molecule Interaction1 Hydrophobic Interaction (Phenoxy + Pentyl Chain) Analyte->Interaction1 Drives Retention Interaction2 Dipole-Dipole Avoidance (Sulfone Group) Analyte->Interaction2 Reduces Retention C18 Stationary Phase (C18) MobilePhase Mobile Phase (pH 3.0) Interaction3 Protonation (COOH -> COOH2+ suppressed) MobilePhase->Interaction3 Controls Interaction1->C18 Interaction2->MobilePhase Interaction3->Analyte Prevents Tailing

Figure 2: Mechanistic interactions governing the retention of 5-MPPA on a C18 column.

Troubleshooting Guide

  • Drifting Retention Times:

    • Cause: pH fluctuation in the aqueous buffer.

    • Fix: Phosphate buffers have high capacity, but evaporation of organic solvent in pre-mixed bottles can change pH. Always prepare fresh buffer daily.

  • High Backpressure:

    • Cause: Precipitation of buffer salts.

    • Fix: Ensure the % Organic in the gradient does not exceed the solubility limit of the Phosphate buffer. (90% ACN is generally safe for 10mM Phosphate, but do not go to 100% ACN).

  • Ghost Peaks:

    • Cause: Impurities from the sulfone synthesis (often carried over from previous injections).

    • Fix: Extend the "Wash Step" (15.0–18.0 min) in the gradient.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental text on RP-HPLC mechanisms and pH control).

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidance on validation parameters like Linearity and Precision).

  • BenchChem. (n.d.). 5-(2-Methylphenoxy)pentanoic Acid Structure and Analogs. (Structural reference for phenoxy pentanoic acid derivatives).

  • Thermo Fisher Scientific. (2016). Determination of Methanesulfonic Acid in Busulfan by Ion Chromatography. (Reference for the polarity and behavior of sulfone/sulfonic acid moieties).

  • ResearchGate. (2001). Determination of Sulfophenyl Carboxylic Acids. (Reference for HPLC separation of acidic sulfone compounds).

Sources

Recrystallization techniques for purifying 5-(4-Methanesulfonylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of 5-(4-Methanesulfonylphenoxy)pentanoic acid , a critical intermediate often utilized in the synthesis of metabolic disease therapeutics (e.g., LTA4 hydrolase inhibitors, Glucokinase activators).

The molecule presents a specific purification challenge due to its amphiphilic nature : it possesses a highly polar sulfone group (


), a lipophilic pentyl linker, and an ionizable carboxylic acid tail. This structural complexity often leads to "oiling out" rather than crystallization during standard purification. This protocol overcomes these issues by leveraging pKa-based chemical washing followed by a dual-solvent recrystallization system.

Chemical Logic & Solubility Profile

To design a self-validating protocol, we must first understand the physicochemical properties of the target versus its likely impurities.

ComponentStructure/FunctionpKa (Approx)Solubility Characteristics
Target Molecule 5-(4-Methanesulfonylphenoxy)pentanoic acid~4.5 (COOH)Soluble in alcohols, hot EtOAc, basic water. Insoluble in hexanes.
Impurity A 4-(Methylsulfonyl)phenol (Starting Material)~9.8 (Phenol)Soluble in alcohols, basic water (pH >10).
Impurity B 5-Bromovaleric acid (Alkylating Agent)~4.8 (COOH)Highly soluble in organics; difficult to separate by pKa alone.
Impurity C Inorganic Salts (NaBr/KBr)N/ASoluble in water; insoluble in organics.

Expert Insight: The critical separation leverages the acidity difference between the Carboxylic Acid (Target, pKa ~4.5) and the Phenol (Impurity A, pKa ~9.8). By maintaining the pH between 7.5 and 8.5 during the workup, the target remains soluble in the aqueous phase as a carboxylate salt, while the phenolic impurity remains largely protonated and can be extracted into the organic phase.

Pre-Purification: Acid-Base Extraction Protocol

Before recrystallization, the crude material must be enriched to >90% purity to prevent oiling out.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Bicarbonate Extraction: Extract the organic phase twice with saturated aqueous Sodium Bicarbonate (NaHCO

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] NaHCO

      
       (pH ~8.3) deprotonates the target carboxylic acid (moving it to the aqueous layer) but leaves the phenolic impurity largely protonated (staying in the EtOAc layer).
      
  • Organic Wash: Wash the combined aqueous bicarbonate layers once with fresh EtOAc to remove entrained neutral impurities.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Recrystallization Protocol

Two solvent systems are recommended based on the impurity profile.

System A: Ethanol/Water (Preferred for Scalability)

Best for removing inorganic salts and polar side-products.

  • Solvent Preparation: Prepare a mixture of Ethanol:Water (9:1 v/v) .

  • Dissolution: Suspend the pre-purified solid in the solvent mixture (approx. 5–7 mL per gram). Heat to reflux (approx. 78°C).

    • Note: If the solution is not clear at reflux, add pure Ethanol in 0.5 mL increments. Avoid adding excess water, as this promotes oiling out.

  • Hot Filtration: If insoluble particulates (dust, salts) are visible, filter the hot solution through a pre-heated glass funnel or Celite pad.

  • Controlled Cooling (The Critical Step):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 2–3 hours).

    • Agitation: Stir slowly (50–100 RPM). Fast stirring can induce oiling.

    • Seeding: If the solution becomes cloudy but no crystals form at 40°C, add a seed crystal of pure product.

  • Final Crystallization: Once at room temperature, cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash the cake with cold Ethanol:Water (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

System B: Ethyl Acetate/Heptane (Alternative)

Best if the impurity profile contains non-polar alkyl byproducts.

  • Dissolution: Dissolve the solid in minimal boiling Ethyl Acetate .

  • Precipitation: Remove from heat. While still hot, slowly add Heptane (or Hexane) dropwise until a persistent cloudiness appears.

  • Re-solubilization: Add a few drops of hot EtOAc to clear the solution.

  • Cooling: Allow to cool slowly to room temperature, then chill.

Process Visualization (Graphviz)

RecrystallizationProcess Crude Crude Reaction Mixture DissolveEtOAc Dissolve in EtOAc Crude->DissolveEtOAc ExtractNaHCO3 Extract with Sat. NaHCO3 (pH ~8.3) DissolveEtOAc->ExtractNaHCO3 SepLayers Separate Layers ExtractNaHCO3->SepLayers OrgLayer Organic Layer (Contains Phenolic Impurities) SepLayers->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Carboxylate) SepLayers->AqLayer Keep Acidify Acidify with 6N HCl to pH 1 AqLayer->Acidify Precipitate Precipitate Crude Solid Acidify->Precipitate Recryst Recrystallization (Ethanol:Water 9:1) Precipitate->Recryst HotFilter Hot Filtration (Remove Salts) Recryst->HotFilter SlowCool Slow Cooling to RT (Prevents Oiling Out) HotFilter->SlowCool FinalProduct Pure 5-(4-Methanesulfonylphenoxy) pentanoic acid SlowCool->FinalProduct

Figure 1: Purification logic flow for separating phenolic impurities and isolating the target acid.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or too much water in solvent.Re-heat to reflux. Add more Ethanol. Seed the solution at 40°C.
Low Yield Product lost in mother liquor.Concentrate mother liquor and repeat crystallization (2nd crop). Check pH of acidification step (must be <2).
Phenol Impurity Persists Inefficient bicarbonate extraction.Repeat the Acid-Base extraction. Ensure the aqueous layer pH is >8 during extraction.
Colored Impurities Oxidation byproducts.[10]Add activated charcoal (1-2 wt%) during the hot dissolution step, stir for 10 min, then hot filter.

References

  • Synthesis of Sulfone Precursors

    • Methodology for oxidation of sulfides to sulfones and general handling of 4-(methylsulfonyl)phenol.
    • Source: Organic Syntheses, Coll. Vol. 10, p. 200 (2004).
  • General Purification of Phenoxy Acids: Techniques for recrystallizing aromatic carboxylic acids using aqueous alcohol systems. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical.
  • Related Sulfone/Amide Purification (Teriflunomide)

    • Demonstrates the solubility of sulfone-containing aromatics in Acetonitrile/W
    • Source: Journal of Experimental & Clinical Medicine, "Synthesis and Industrial Challenges Behind Trifluoromethyl
  • pKa-Based Separation Logic

    • Foundational principles of separating phenols
    • Source: ChemGuide - Acidity of Organic Compounds.

Sources

Thin Layer Chromatography (TLC) conditions for 5-(4-Methanesulfonylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

Target Molecule: 5-(4-Methanesulfonylphenoxy)pentanoic acid CAS: 7508-04-5 (Analogous backbone reference) Molecular Formula: C₁₂H₁₆O₅S Molecular Weight: ~272.32 g/mol [1][2]

This guide details the Thin Layer Chromatography (TLC) conditions for monitoring the synthesis and purity of 5-(4-Methanesulfonylphenoxy)pentanoic acid . This molecule presents a unique chromatographic challenge due to its "push-pull" polarity profile:

  • Carboxylic Acid (Head): Highly polar and acidic (

    
    ).[1][2] Without modification, this group ionizes on silica, causing severe tailing (streaking).[2]
    
  • Sulfone (Tail): The 4-methanesulfonyl group (

    
    ) is a strong electron-withdrawing group with significant dipole moment, increasing retention on silica compared to simple ethers.[1][2]
    
  • Phenoxy Pentyl Chain (Body): A moderately lipophilic linker that provides some solubility in organic solvents.[1][2]

Core Challenges
  • Tailing: The carboxylic acid moiety interacts strongly with silanol groups on the silica surface.[1]

  • Solubility: Sulfones often exhibit poor solubility in non-polar solvents (e.g., pure Hexane), necessitating polar diluents.[2]

Methodology & Solvent System Optimization

Stationary Phase[3][6][8][9][10]
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).[2][3]
    
  • Mechanism: Normal Phase Adsorption.[1]

Mobile Phase Selection (The "Eluent")

Due to the dual polarity of the sulfone and carboxylic acid, standard non-polar systems (e.g., 100% Hexane) will result in


. Systems lacking an acidic modifier will result in comets/streaks.[1]
System A: The "Gold Standard" (DCM-Based)

Recommended for high-resolution separation of the final product from non-polar impurities.[1][2]

  • Composition: Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (HOAc)[2]

  • Ratio: 95 : 5 : 0.1 (v/v/v)[2]

  • Expected

    
    :  0.3 – 0.4
    
  • Why it works: DCM solubilizes the aromatic core; Methanol provides polar lift for the sulfone; Acetic acid suppresses the ionization of the carboxylic acid (

    
    ), sharpening the spot.[2]
    
System B: The "Green Alternative" (EtOAc-Based)

Recommended if DCM is restricted or for checking highly polar impurities.[1][2]

  • Composition: Ethyl Acetate (EtOAc) : Hexane (or Heptane) : Acetic Acid[2]

  • Ratio: 70 : 30 : 1 (v/v/v)

  • Expected

    
    :  0.4 – 0.5
    
  • Note: The high proportion of EtOAc is necessary to move the sulfone group.[1]

Sample Preparation[3][8][10][12][13][14]
  • Solvent: Dissolve the sample in DCM:MeOH (9:1) or pure Acetone .

  • Concentration: 5–10 mg/mL.[1]

  • Warning: Do not use pure Hexane or Toluene for spotting; the sulfone may precipitate at the spotting origin, leading to false "baseline" spots.

Visualization Protocols

Primary Detection: UV Absorption
  • Wavelength: 254 nm (Shortwave)[2][4]

  • Observation: The conjugated aromatic system (Phenoxy-Sulfone) absorbs strongly.[1][2] The spot will appear dark purple/black against the green fluorescent background of the

    
     plate.
    
Secondary Detection: Chemical Staining

If UV is ambiguous or to confirm the presence of the carboxylic acid:

Stain ReagentPreparationObservationSpecificity
Bromocresol Green 0.04% in Ethanol + NaOH (to blue)Yellow spot on Blue backgroundSpecific for Carboxylic Acids (

).[1][2]
KMnO₄ (Basic) 1.5g KMnO₄ + 10g K₂CO₃ in 200mL H₂OYellow/Brown spot on Purple backgroundGeneral oxidizable groups (Phenol ether).[1][2]
Iodine Chamber Solid Iodine crystals in a jarBrown/Yellow spot Reversible, general organic adsorption.[1]

Step-by-Step Experimental Protocol

  • Chamber Saturation (Critical):

    • Add approx. 10 mL of System A (DCM:MeOH:HOAc 95:5:0.[1]1) to a TLC chamber.[5][1][2][6]

    • Place a filter paper liner inside to wick solvent and saturate the headspace.[1]

    • Close lid and equilibrate for 5–10 minutes. Failure to saturate causes "smiling" solvent fronts and uneven

      
       values.
      
  • Plate Preparation:

    • Mark a baseline 1.0 cm from the bottom with a soft pencil (do not scratch the silica).

    • Spot 1–2

      
      L of the sample solution.[1] Keep spot diameter < 3 mm.[1][6]
      
    • (Optional) Co-spot with starting material (e.g., 4-(methanesulfonyl)phenol) to confirm conversion.[1][2]

  • Elution:

    • Place plate in chamber. Ensure solvent level is below the baseline.

    • Run until solvent front reaches ~1 cm from the top.[1][7][6]

  • Analysis:

    • Remove plate and air dry (or use a heat gun gently) to remove Acetic Acid (essential before using Bromocresol Green).[2]

    • Visualize under UV 254 nm.[5][8][1] Circle spots with pencil.[1][7][6]

    • Dip in Bromocresol Green stain if confirmation of the acid moiety is required.[1]

Method Development Logic (Decision Tree)

The following diagram illustrates the logical flow for optimizing the separation if the standard conditions yield poor results.

TLC_Optimization Start Start: Run System A (DCM:MeOH:HOAc 95:5:0.1) CheckRf Analyze Rf Value Start->CheckRf Rf_Low Rf < 0.15 (Stuck at baseline) CheckRf->Rf_Low Too Polar Rf_High Rf > 0.7 (Elutes with solvent front) CheckRf->Rf_High Too Non-Polar Rf_Good Rf 0.2 - 0.5 (Ideal Range) CheckRf->Rf_Good Optimal Action_Low Increase Polarity: Change to DCM:MeOH:HOAc (90:10:0.1) Rf_Low->Action_Low Action_High Decrease Polarity: Change to DCM:HOAc (100:0.1) or Hex:EtOAc Rf_High->Action_High CheckShape Check Spot Shape Rf_Good->CheckShape Action_Low->CheckShape Action_High->CheckShape Streaking Severe Tailing/Streaking CheckShape->Streaking Round Compact/Round Spot CheckShape->Round Fix_Streak Acid Issue: Increase HOAc to 0.5% - 1.0% OR Switch to Formic Acid Streaking->Fix_Streak Final Protocol Validated Round->Final Fix_Streak->CheckShape Retest

Figure 1: Decision tree for optimizing TLC conditions based on Rf value and spot morphology.

Troubleshooting Common Issues

ObservationDiagnosisCorrective Action
Spot streaks from origin Carboxylic acid ionization.[1][2]Add 0.1% - 1.0% Acetic Acid to the mobile phase.[1]
"Ghost" spots at solvent front BHT stabilizer in ether/THF.[1]Ignore, or distill solvents.[1] BHT is UV active.[1]
Sample stays at baseline Solvent too non-polar.The sulfone is polar.[1] Switch from Hex/EtOAc to DCM/MeOH .
Spot fades after drying Volatile product (Unlikely here) or oxidation.[1][2]Visualize immediately. This compound is stable, but phenols can oxidize.[1]

References

  • General TLC Methodology: Reich, E., & Schibli, V. (2007).[2] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Standard text for chromatographic method development).

  • Acidic Modifiers in TLC: Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[1] (Details the use of acetic/formic acid for suppressing ionization of -COOH groups).

  • Phenolic/Acid Separation: "Analysis of Ferulic Acid and Its Derivatives Using Thin Layer Chromatography." International Scholars Journals.[1] .[1][2] (Provides analogous elution data for phenolic acids using Chloroform:MeOH:Formic Acid systems).

  • Sulfone Polarity Context: "Monitoring Sulfonylation Reactions with TLC." BenchChem Technical Support. .[1][2] (Discusses the relative polarity of sulfonyl compounds vs. starting materials).

  • Compound Data: PubChem CID 15497666 (5-(4-methylphenyl)pentanoic acid - Structural Analogue).[1][9][2] .[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(4-Methanesulfonylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-(4-Methanesulfonylphenoxy)pentanoic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this target molecule. We will delve into the common challenges encountered during its synthesis, provide scientifically-grounded explanations for these issues, and offer actionable, field-proven troubleshooting strategies.

The synthesis of 5-(4-Methanesulfonylphenoxy)pentanoic acid is fundamentally achieved via the Williamson ether synthesis , a robust and widely-used method for forming ether linkages.[1] This reaction proceeds through an S_N_2 (bimolecular nucleophilic substitution) mechanism, which involves the reaction of a deprotonated phenol (a phenoxide) with a primary alkyl halide.[2][3]

The overall synthetic strategy involves two key stages:

  • Ether Formation: Reaction of 4-methanesulfonylphenol with an ester of a 5-halopentanoic acid (e.g., ethyl 5-bromopentanoate) in the presence of a base. Using an ester protects the carboxylic acid functionality from interfering with the reaction.

  • Ester Hydrolysis: Conversion of the resulting ester intermediate to the final carboxylic acid product.

This guide is structured to help you navigate the nuances of this synthesis, troubleshoot common problems, and ultimately achieve a higher-yielding, more efficient process.

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Williamson Ether Synthesis (SN2) cluster_step2 Step 2: Ester Hydrolysis Phenol 4-Methanesulfonylphenol Intermediate Ethyl 5-(4-methanesulfonylphenoxy)pentanoate Phenol->Intermediate AlkylHalide Ethyl 5-bromopentanoate AlkylHalide->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->p1 FinalProduct 5-(4-Methanesulfonylphenoxy)pentanoic acid Intermediate->FinalProduct + Hydrolysis Reagents p1->Intermediate + Hydrolysis Base (e.g., NaOH) Then Acid (e.g., HCl)

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low or failing to proceed?

A low or nonexistent yield in the first step (the S_N_2 reaction) is the most common issue. This can almost always be traced back to one of three areas: incomplete generation of the nucleophile, competing side reactions, or suboptimal reaction conditions.

Troubleshooting_Low_Yield Start Low or No Yield Base_Issue Incomplete Deprotonation? Start->Base_Issue Check Base Side_Reaction Side Reactions Dominating? Start->Side_Reaction Check Byproducts Conditions_Issue Suboptimal Conditions? Start->Conditions_Issue Check Parameters Base_Sol Use Stronger Base Ensure Anhydrous Conditions Base_Issue->Base_Sol Side_Reaction_Sol Use Primary Alkyl Halide Lower Temperature Use Polar Aprotic Solvent Side_Reaction->Side_Reaction_Sol Conditions_Sol Increase Temp/Time Switch to DMF/DMSO Conditions_Issue->Conditions_Sol

Caption: Troubleshooting flowchart for low reaction yield.

Cause A: Incomplete Deprotonation of the Phenol

The Problem: The reaction is sluggish, and TLC analysis shows a significant amount of unreacted 4-methanesulfonylphenol. This occurs because the phenoxide, the active nucleophile, is not being generated in a sufficient concentration.

The Chemistry: The Williamson ether synthesis requires the conversion of the alcohol (in this case, a phenol) into its more nucleophilic conjugate base, the alkoxide (or phenoxide).[4] If the base used is not strong enough to deprotonate the phenol completely, the equilibrium will favor the starting materials, leading to a low concentration of the reactive phenoxide.[5]

Solutions:

  • Evaluate Your Base Choice: While very strong bases like Sodium Hydride (NaH) can be used, they are often unnecessary for phenols and can increase side reactions.[5] For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are typically sufficient and offer a better balance of reactivity and safety.[3][4]

  • Ensure Anhydrous Conditions (Especially with NaH): If you must use a highly reactive, moisture-sensitive base like NaH, your solvent and glassware must be scrupulously dry. Any residual water will quench the base, rendering it ineffective.[5]

Base Typical Solvent Relative Strength Comments
K₂CO₃ DMF, AcetonitrileModerateExcellent choice for phenols. Easy to handle, effective, and economical.[3]
NaOH / KOH DMSO, DMF, H₂O[6]StrongVery effective for phenols. Can be used in aqueous or anhydrous conditions.[7]
NaH Anhydrous THF, DMFVery StrongHighly effective but requires strict anhydrous conditions and careful handling due to flammability (H₂ gas evolution).[4]
Cause B: Competing Side Reactions

The Problem: You observe the formation of multiple byproducts, complicating purification and reducing the yield of the desired ether.

The Chemistry: There are two main side reactions that compete with the desired S_N_2 pathway.

  • Elimination (E2): The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of an ether. This is particularly problematic with secondary and tertiary alkyl halides.[1][2]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers.[2][3]

Solutions:

  • Use a Primary Alkyl Halide: This is non-negotiable. To favor the S_N_2 reaction and avoid E2 elimination, you must use a primary alkyl halide (like ethyl 5-bromopentanoate).[1][2]

  • Control the Temperature: Higher temperatures can favor the elimination reaction over substitution.[4] Williamson ether syntheses are typically run between 50-100 °C.[1][2] If elimination is a problem, try running the reaction at a lower temperature for a longer period.

  • Optimize Your Solvent: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO are known to accelerate the reaction rate and generally favor O-alkylation.[5][8]

Cause C: Suboptimal Reaction Conditions

The Problem: The reaction stalls before completion, even with the correct reagents.

The Chemistry: S_N_2 reactions are sensitive to concentration, temperature, and time. Without sufficient thermal energy or reaction time, the reaction may not reach completion, resulting in a mixture of starting materials and product.[2]

Solutions:

  • Increase Reaction Time and/or Temperature: Many lab-scale Williamson syntheses require refluxing for 1-8 hours to proceed to completion.[1][2] If your reaction stalls at a lower temperature, consider increasing it incrementally within the 50-100 °C range.

  • Ensure Proper Agitation: In a heterogeneous mixture (e.g., with solid K₂CO₃), vigorous stirring is essential to ensure adequate contact between the reactants.

  • Re-evaluate Solvent Choice: As mentioned, polar aprotic solvents like DMF or DMSO can significantly accelerate the rate of S_N_2 reactions compared to less polar solvents.[8]

Parameter Recommended Range Rationale
Temperature 50 - 100 °CProvides sufficient activation energy without excessively promoting side reactions.[1]
Time 1 - 8 hoursEnsures the reaction has sufficient time to proceed to completion.[2]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity and accelerate S_N_2 rates.[5]
Alkyl Halide Stoichiometry 1.1 - 1.5 equivalentsA slight excess ensures the complete consumption of the more valuable phenol starting material.[5]

Frequently Asked Questions (FAQs)

FAQ 1: Should I use 5-bromopentanoic acid or its ethyl ester as the alkylating agent?

It is highly recommended to use the ester form, such as ethyl 5-bromopentanoate.

Reasoning: The base used in the reaction (e.g., K₂CO₃, NaOH) will readily deprotonate the carboxylic acid of 5-bromopentanoic acid. This creates a carboxylate anion, which can complicate the reaction in several ways: it consumes your base, alters the solubility of the reagent, and could potentially act as a competing nucleophile. By using an ester, the carboxylic acid functionality is "protected." The ester can then be easily and cleanly hydrolyzed to the desired carboxylic acid in a separate final step.[9]

FAQ 2: How do I properly perform the final hydrolysis step?

After the ether formation is complete and the intermediate ester has been isolated, it must be hydrolyzed.

Procedure:

  • Dissolve the crude ethyl 5-(4-methanesulfonylphenoxy)pentanoate in a mixture of an alcohol (like ethanol) and water.

  • Add a stoichiometric excess of a strong base, typically 2-3 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • After cooling, remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify it to a pH of ~2-3 with a strong acid like concentrated HCl.[6][7] Be sure to do this in an ice bath, as the neutralization is exothermic.

  • The final product, 5-(4-Methanesulfonylphenoxy)pentanoic acid, should precipitate as a solid and can be collected by filtration. If it separates as an oil, it can be extracted with an organic solvent like ethyl acetate.

FAQ 3: What is the mechanism of the Williamson Ether Synthesis?

The reaction proceeds via a classic S_N_2 mechanism.

SN2_Mechanism cluster_1 Step 1: Phenol Deprotonation cluster_2 Step 2: SN2 Nucleophilic Attack Ar-OH Ar-OH Ar-O⁻ Ar-O⁻ (Phenoxide Nucleophile) Ar-OH->Ar-O⁻ + B⁻ Base Base (B⁻) HB H-B TransitionState [Ar-O···CH₂(R)···Br]⁻ (Transition State) Ar-O⁻->TransitionState + R-CH₂-Br R-X R-CH₂-Br Ar-O-R Ar-O-CH₂-R (Ether Product) TransitionState->Ar-O-R Backside Attack X⁻ Br⁻

Caption: The two-step S_N_2 mechanism of the Williamson ether synthesis.

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-methanesulfonylphenol to form a highly reactive phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide (ethyl 5-bromopentanoate). This occurs in a single, concerted step where the nucleophile attacks from the side opposite the leaving group (a "backside attack"), leading to the formation of the new C-O ether bond and the simultaneous displacement of the bromide leaving group.[2][10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(4-methanesulfonylphenoxy)pentanoate

This protocol is a generalized procedure and may require optimization.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methanesulfonylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of phenol).

  • Addition of Alkylating Agent: Begin stirring the suspension and add ethyl 5-bromopentanoate (1.2 eq) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction's progress by TLC (Thin-Layer Chromatography) until the starting phenol is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing ice water (approx. 10 times the volume of DMF used).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester product, which can often be used in the next step without further purification.

Protocol 2: Hydrolysis to 5-(4-Methanesulfonylphenoxy)pentanoic acid
  • Setup: Dissolve the crude ester from the previous step (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Saponification: Add sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux for 3 hours.

  • Solvent Removal: Cool the mixture and remove the ethanol via rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2. The final product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis.
  • Taylor & Francis Online. (2013). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Chemeurope.com. (2020). Williamson ether synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methylpentanoic Acid.

Sources

Troubleshooting solubility issues with 5-(4-Methanesulfonylphenoxy)pentanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for 5-(4-Methanesulfonylphenoxy)pentanoic Acid

Executive Summary

Compound: 5-(4-Methanesulfonylphenoxy)pentanoic acid CAS: 1157777-51-9 Molecular Weight: 272.32 g/mol Classification: Sulfone-substituted phenoxyalkanoic acid[1]

This guide addresses the specific solubility challenges inherent to 5-(4-Methanesulfonylphenoxy)pentanoic acid . Users frequently encounter precipitation upon aqueous dilution due to the molecule's amphiphilic nature—possessing a lipophilic phenoxy-linker and a polar sulfone head group, balanced by a pH-sensitive carboxylic acid tail. Successful dissolution requires strict adherence to pH control and solvent order-of-addition.

Part 1: Physicochemical Profile & Solubility Logic

To troubleshoot effectively, one must understand the forces driving precipitation.

PropertyValue (Est.)Implication for Solubility
pKa (Acid) ~4.7 - 4.8Critical: At pH < 5.0, the molecule is protonated (neutral) and highly insoluble in water. At pH > 6.0, it exists as a carboxylate anion, significantly improving solubility.
LogP ~2.0 - 2.5Moderately lipophilic. Requires organic co-solvents (DMSO, EtOH) or cyclodextrins for high-concentration stocks.
H-Bonding Sulfone (Acceptor)The sulfone group (

) is polar and high-melting, often leading to robust crystal lattices that are slow to dissolve without heat or sonication.
The Solubility Trap: "The pH Crash"

A common error is diluting a DMSO stock directly into unbuffered water or low-pH media. The DMSO diffuses rapidly, leaving the protonated acid molecules to aggregate and precipitate before they can ionize.

Part 2: Solubility Decision Tree (Workflow)

Use this logic flow to determine the correct preparation method for your application.

SolubilityWorkflow Start Start: Solid Compound Stock Prepare Stock Solution (DMSO or Ethanol) Start->Stock AppCheck Application Type? Stock->AppCheck CellCulture Cell Culture / In Vivo (Aqueous, pH 7.4) AppCheck->CellCulture ChemScreen Chemical Screening (High Conc, Organic) AppCheck->ChemScreen Step1 1. Pre-warm Media to 37°C CellCulture->Step1 Success Proceed to Experiment ChemScreen->Success Step2 2. Vortex Rapidly while adding Stock Step1->Step2 CheckPrecip Precipitation Visible? Step2->CheckPrecip CheckPrecip->Success No Failure Troubleshoot: Adjust pH > 7.5 or Use Cyclodextrin CheckPrecip->Failure Yes

Caption: Decision tree for solubilization based on downstream application.

Part 3: Step-by-Step Dissolution Protocols

Protocol A: Preparation of 50 mM Stock Solution

Best for: Long-term storage at -20°C.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is preferred over Ethanol due to lower volatility and better solubilization of the sulfone group.

  • Calculation: For 10 mg of compound (MW 272.32):

    
    
    
  • Action: Add DMSO to the vial. Vortex vigorously for 30 seconds.

  • Verification: Inspect for "swirling" refractivity (schlierenc). If present, sonicate at 40°C for 5 minutes.

Protocol B: Aqueous Dilution (The "In Situ Salt" Method)

Best for: Cell culture or enzymatic assays where DMSO < 1% is required.

The Issue: Adding acidic stock to neutral buffer may locally drop pH, causing precipitation. The Fix: Ensure the final solution is basic enough to ionize the carboxylic acid.

  • Prepare Buffer: Use PBS or media adjusted to pH 7.4–8.0. Avoid unbuffered saline.

  • Priming (Optional): If working at high concentrations (>100 µM), add 1 equivalent of NaOH to the buffer before adding the compound.

  • Addition:

    • Place the pipette tip submerged in the stirring buffer.

    • Slowly eject the DMSO stock into the vortex of the stirring buffer.

    • Do not drop the stock onto the static surface of the liquid.

Part 4: Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the DMSO stock to my media. Why? A: This is likely the protonated form of the pentanoic acid "crashing out."

  • Cause: The local concentration of DMSO dropped, and the local pH was not high enough to instantly ionize the carboxylic acid.

  • Solution: Pre-warm the media to 37°C. Cold media reduces solubility. Alternatively, dilute the compound into a small volume of PBS (pH 8.0) first, then add that intermediate dilution to your media.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol evaporates, potentially changing stock concentration over time. Furthermore, sulfones generally show higher solubility in DMSO. If you must use ethanol, ensure the stock is fresh and sealed tight.

Q3: Is the compound stable in solution? A:

  • In DMSO: Stable for months at -20°C.

  • In Aqueous Media: The sulfone and ether linkages are chemically stable, but the carboxylic acid can esterify if left in alcohols. Prepare aqueous dilutions fresh daily to prevent precipitation due to slow evaporation or pH drift.

Q4: My assay is sensitive to pH. Will this compound acidify my buffer? A: At high concentrations (e.g., 1 mM), the pentanoic acid moiety can slightly lower the pH of weak buffers.

  • Check: Measure pH after addition.

  • Fix: Use a strong buffer (e.g., 50 mM HEPES or Tris) rather than unbuffered water or low-molarity saline.

Part 5: Advanced Solubilization (Cyclodextrins)

If the compound precipitates at required concentrations (e.g., >500 µM in water) despite pH adjustment, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Prepare a 20% (w/v) HP-β-CD solution in water.

  • Dissolve the compound in this vehicle using sonication.

  • The hydrophobic phenoxy-pentanoic tail will encapsulate within the cyclodextrin ring, protecting it from the aqueous environment while maintaining solubility.

References

  • PubChem. (n.d.). 5-(4-Methanesulfonylphenoxy)pentanoic acid (Compound Summary). National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Technical Support Center: Optimizing Reaction Temperature for Phenoxy Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of phenoxy pentanoic acid derivatives, with a specific focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing phenoxy pentanoic acid derivatives, and why is temperature a critical parameter?

The most common method for synthesizing phenoxy pentanoic acid derivatives is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The temperature is a critical parameter because it directly influences the reaction rate, yield, and the formation of byproducts.[3][4] Insufficient temperature can lead to a slow or incomplete reaction, while excessive heat can promote undesirable side reactions, such as elimination or decomposition of reactants and products.[5]

Q2: What are the common starting materials for this synthesis?

Typically, the synthesis involves a substituted phenol and an alkyl halide, such as a derivative of pentanoic acid (e.g., an ester of 2-bromo-2-methylpropanoic acid).[6] The choice of base and solvent is also crucial. Common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH), while solvents like dimethyl sulfoxide (DMSO), acetone, and various alcohols are frequently used.[1][7]

Q3: I am getting a low yield of my desired phenoxy pentanoic acid derivative. What are the likely causes related to reaction temperature?

A low yield can often be attributed to several temperature-related factors:

  • Inadequate Temperature: The reaction may not have reached the necessary activation energy for the substitution to occur efficiently.[3] This is especially true for less reactive starting materials.

  • Competing Elimination Reactions: At higher temperatures, the alkoxide can act as a base, leading to an E2 elimination reaction that forms an alkene byproduct instead of the desired ether.[5] This is more prevalent with secondary halides.[5]

  • Decomposition: Sensitive starting materials or the final product may decompose at elevated temperatures, reducing the overall yield.

Q4: How can I determine the optimal reaction temperature for my specific synthesis?

The optimal temperature is highly dependent on the specific substrates, base, and solvent system. A systematic approach is recommended:

  • Literature Review: Start by researching similar reactions to find a reported temperature range.

  • Small-Scale Screening: Conduct a series of small-scale experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to observe the effect on yield and purity.

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and any byproducts at different temperatures.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause (Temperature-Related) Troubleshooting & Optimization
Low or No Product Formation Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress using TLC or HPLC to find the temperature at which the reaction proceeds at a reasonable rate without significant byproduct formation. Some reactions may require heating to reflux for an extended period.[2][6]
Significant Alkene Byproduct Formation Reaction temperature is too high, favoring the E2 elimination pathway over SN2 substitution.Lower the reaction temperature.[5] Elimination reactions generally have a higher activation energy and are more sensitive to temperature increases than substitution reactions.[5] Consider running the reaction at room temperature or even at 0 °C for an extended period.
Formation of Dark-Colored Impurities / Tar Decomposition of starting materials or product due to excessive heat.Reduce the reaction temperature. If a high temperature is necessary for the reaction to proceed, consider using a milder base or a different solvent system that allows for a lower reaction temperature. Shortening the reaction time at elevated temperatures can also minimize degradation.
Reaction Stalls Before Completion The initial temperature was sufficient to start the reaction, but not to drive it to completion, possibly due to decreased reactant concentration.After an initial period at a lower temperature, a gentle increase in temperature might be necessary to push the reaction to completion. This should be done cautiously while monitoring for byproduct formation.

Experimental Protocols

General Protocol for the Synthesis of a Phenoxy Pentanoic Acid Derivative (Williamson Ether Synthesis)

This protocol provides a general framework. The optimal temperature and reaction time should be determined empirically for each specific set of reactants.

Materials:

  • Substituted Phenol (1.0 eq)

  • Alkyl Halide (e.g., Isopropyl 2-bromo-2-methylpropanoate) (1.1 - 1.5 eq)

  • Base (e.g., Potassium Carbonate, K2CO3) (2.0 - 4.0 eq)

  • Solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Thermometer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol and the solvent.

  • Stir the mixture until the phenol is completely dissolved.

  • Add the base (e.g., K2CO3) to the solution.

  • Attach a condenser and begin heating the mixture to the desired temperature with stirring. A study on a similar synthesis found an optimal temperature of 87°C. Other syntheses have been successful at temperatures ranging from 60-65°C to reflux.[6][8]

  • Once the desired temperature is reached, add the alkyl halide dropwise to the reaction mixture.

  • Maintain the reaction at the set temperature for the determined reaction time (e.g., 3-4 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the effect of reaction temperature on the yield of a hypothetical phenoxy pentanoic acid derivative synthesis, based on general principles observed in similar reactions.[3][4]

Reaction Temperature (°C)Reaction Time (hours)Observed Yield (%)Purity (%)Notes
25 (Room Temperature)2415>98Very slow reaction, but high purity.
50124595Moderate yield with good purity.
8068590High yield, but with some byproduct formation.
110 (Reflux)47075Faster reaction, but significant byproduct formation and potential for degradation.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of phenoxy pentanoic acid derivatives.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Increase_Temp Increase Temperature Incrementally (e.g., in 20°C steps) Check_Temp->Increase_Temp No Consider_Other Investigate Other Parameters (Base, Solvent, Reactant Purity) Check_Temp->Consider_Other Yes Monitor_Reaction Monitor by TLC/HPLC Increase_Temp->Monitor_Reaction Byproducts Significant Byproducts Formed? Monitor_Reaction->Byproducts Decrease_Temp Decrease Temperature Byproducts->Decrease_Temp Yes Success Yield Improved Byproducts->Success No, Yield Improving Decrease_Temp->Monitor_Reaction

Caption: A flowchart for troubleshooting low reaction yield.

Relationship between Temperature, Reaction Rate, and Side Reactions

This diagram illustrates the general relationship between reaction temperature and the rates of the desired SN2 reaction versus the undesired E2 elimination side reaction.

Temp_vs_Reaction_Rates cluster_0 Reaction Temperature cluster_1 Relative Reaction Rates Low_Temp Low (e.g., 25-50°C) SN2_Rate Desired SN2 Rate Low_Temp->SN2_Rate Slow E2_Rate Undesired E2 Rate Low_Temp->E2_Rate Very Slow Optimal_Temp Optimal (e.g., 60-90°C) Optimal_Temp->SN2_Rate Fast Optimal_Temp->E2_Rate Slow to Moderate High_Temp High (e.g., >100°C) High_Temp->SN2_Rate Very Fast High_Temp->E2_Rate Fast (Significant)

Caption: Temperature's effect on SN2 vs. E2 reaction rates.

References

  • Shafi, S., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Nguyen, T. H., et al. (2025). Optimization of the synthesis reaction and establishing the reference standard of Fenofibrate impurity C (USP). Journal of Pharmaceutical Research and Drug Development, 9(1).
  • Google Patents. (2007). US20070238894A1 - Method for preparing pure fenofibrate.
  • Lv, X., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(10), 2185-2194.
  • Shafi, S., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
  • Lv, X., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO.
  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • YouTube. (2020, April 17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • Google Patents. (1993). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
  • Datta, A., et al. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Medicinal Chemistry, 13(22), 1947-1965.
  • Google Patents. (1997). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31.
  • Kaur, L., et al. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa.
  • Puccini, M., et al. (2022).
  • ResearchGate. (n.d.). Structure of phenoxyalkane acids. Retrieved from [Link]

  • Zipper, C., et al. (2001). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. Journal of Applied Microbiology, 91(2), 284-292.
  • Roy, D. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. AWS.
  • Sasal, M., et al. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 35(2), 275-288.
  • Alemu, A. K., et al. (2022). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. Marine Drugs, 20(4), 259.
  • Al-Ostath, A. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Journal of the Indian Chemical Society, 102(9), 101633.
  • Roy, D. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. Academia.edu.
  • Ooi, T. L., et al. (2025). Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. Journal of the American Oil Chemists' Society.
  • Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.

Sources

Addressing degradation of 5-(4-Methanesulfonylphenoxy)pentanoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Degradation Mitigation

Executive Summary

You are accessing the technical support repository for 5-(4-Methanesulfonylphenoxy)pentanoic acid (5-MSPA). This compound is a bifunctional intermediate often used in the synthesis of anti-arrhythmic agents (e.g., Dofetilide analogs) and lipid-regulating pharmacophores.

Its stability profile is defined by two competing chemical behaviors:

  • Hygroscopicity: Driven by the terminal carboxylic acid, leading to physical instability (caking).

  • Oxidative Susceptibility: The alkyl-aryl ether linkage is prone to radical-mediated oxidation, particularly at the

    
    -carbon position, a process accelerated by the electron-withdrawing nature of the para-methanesulfonyl group.
    

This guide provides actionable protocols to arrest these degradation pathways.

Part 1: Critical Storage Protocols

The "Golden Standard" Storage Matrix

Do not rely on ambient storage. 5-MSPA requires a controlled environment to maintain purity >98% over 12 months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of ether autoxidation and prevents thermally induced decarboxylation.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen, preventing the formation of hydroperoxides at the ether linkage.
Container Amber Glass (Type I) Blocks UV light (290–320 nm) which excites the aromatic sulfone moiety, initiating photo-degradation.
Desiccant Silica Gel / P2O5 The carboxylic acid moiety is hygroscopic; moisture promotes physical caking and microbial growth.
Handling Workflow (Diagram)

Follow this decision tree upon receipt of the material to ensure integrity.

StorageWorkflow Start Material Receipt QC Initial QC (HPLC/NMR) Start->QC Purity Purity > 98%? QC->Purity Dry Vacuum Dry (24h @ 25°C, <10 mbar) Purity->Dry No (Moisture detected) Aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) Purity->Aliquot Yes Reject Contact Supplier (Initiate Return) Purity->Reject No (Degradants found) Dry->Aliquot Store Store @ -20°C Amber Vial Aliquot->Store

Figure 1: Decision logic for incoming material handling. Validated for 5-MSPA to prevent hydrolytic and oxidative onset.

Part 2: Troubleshooting Guide

Issue 1: Material has turned yellow or brown.

Diagnosis: Oxidative Degradation (Ether Cleavage). Mechanism: The methylene group adjacent to the ether oxygen (


-carbon) is susceptible to hydrogen abstraction by radical species (ROS). The electron-withdrawing sulfone group (

) on the para position deactivates the ring towards electrophilic attack but can sensitize the molecule to UV-induced radical formation. This leads to the formation of quinones or conjugated oligomers, which are chromophores (yellow/brown).

Corrective Action:

  • Dissolve the sample in dilute NaOH (the acid makes it soluble in base).

  • Extract with an organic solvent (Ethyl Acetate) to remove non-acidic oxidative byproducts (neutral quinones).

  • Re-precipitate the product by acidifying the aqueous layer with HCl to pH 2-3.

  • Recrystallize from Ethanol/Water (9:1).

Issue 2: "Ghost Peaks" in HPLC Analysis.

Diagnosis: Dimerization or Column Interaction. Mechanism: Carboxylic acids exist in equilibrium between monomers and hydrogen-bonded dimers in non-polar solvents. In HPLC, this results in peak tailing or splitting ("ghost peaks"). Corrective Action:

  • Modify Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid or TFA to suppress ionization, or use a buffered mobile phase (Ammonium Acetate, pH 4.5) to keep it fully ionized.

  • Check Solvent: Do not dissolve the sample in pure acetonitrile if injecting into a high-water start gradient. Dissolve in 50:50 Water:MeOH.

Issue 3: Material is caked or sticky.

Diagnosis: Hygroscopic Moisture Uptake. Mechanism: The pentanoic acid chain allows for crystal lattice flexibility, while the polar head group attracts ambient moisture. This lowers the glass transition temperature (


), causing the powder to flow, stick, and harden.
Corrective Action: 
  • Drying: Place in a vacuum desiccator over

    
     for 48 hours.
    
  • Prevention: Store in a desiccator. If weighing small amounts, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Part 3: Mechanistic Insight & Validation

Degradation Pathway Visualization

Understanding how the molecule breaks down allows you to predict stability in your specific formulation.

DegradationPath Compound 5-MSPA (Intact) Radical α-Carbon Radical Compound->Radical UV / O2 (Initiation) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Cleavage Ether Cleavage Peroxide->Cleavage H+ / Heat Phenol 4-Methanesulfonylphenol (Toxic Impurity) Cleavage->Phenol Aldehyde 5-Oxopentanoic Acid Cleavage->Aldehyde

Figure 2: Oxidative degradation pathway of the aryl-alkyl ether linkage. The formation of 4-Methanesulfonylphenol is the critical quality attribute (CQA) to monitor via LC-MS.

Self-Validation Protocol (Stress Testing)

To validate the stability of your specific batch, perform this rapid stress test (based on ICH Q1A principles):

  • Oxidative Stress: Dissolve 5 mg in 1 mL MeOH. Add 100

    
    L of 30% 
    
    
    
    . Incubate at RT for 4 hours. Analyze via LC-MS.
    • Pass Criteria: < 5% degradation.[1]

    • Failure: Appearance of peak at [M-16] or [M+16] (Sulfoxide/Sulfone shifts or N-oxide if amide impurities exist).

  • Thermal Stress: Heat solid sample to 80°C for 24 hours.

    • Pass Criteria: No color change; HPLC purity unchanged.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store 5-MSPA in solution? A: No. Storage in solution (especially protic solvents like Methanol or Water) accelerates esterification (if alcohol is present) or decarboxylation. Always store as a dry solid. If you must store a stock solution, use DMSO and store at -80°C for no longer than 30 days.

Q: Is the sulfone group (


) dangerous? 
A:  The sulfone group itself is chemically stable and non-explosive (unlike some azides). However, it is strongly electron-withdrawing. This makes the phenyl ring less electron-rich, actually protecting it from some oxidative attacks compared to a standard phenol ether, but it increases the acidity of any phenolic impurities formed during degradation.

Q: What is the extinction coefficient for concentration determination? A: While batch-specific, 5-MSPA typically exhibits a


 around 265-275 nm  (characteristic of the sulfonyl-benzene chromophore). Ensure you run a standard curve; do not rely on generic literature values for precise quantification.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Di Tommaso, S., et al. (2016). Oxidation Mechanism of Aliphatic Ethers: Theoretical Insights on the Main Reaction Channels. Journal of Physical Chemistry A. Link

  • BenchChem Safety Data. Handling and Disposal of Methanesulfonyl Chloride and Derivatives. (General handling of methanesulfonyl-containing pharmacophores).[2] Link

  • Macrae, I. C., & Alexander, M. (1963). Metabolism of Phenoxyalkyl Carboxylic Acids.[3] Journal of Bacteriology.[3] (Foundational mechanism of ether linkage cleavage). Link

  • Perumalla, S. R., & Sun, C. C. (2013). Improved solid-state stability of salts by cocrystallization between conjugate acid–base pairs.[4] (Relevant for carboxylic acid physical stability). Link

Sources

Improving HPLC peak resolution for 5-(4-Methanesulfonylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HPLC-8492-RES Subject: Resolution & Peak Shape Optimization for 5-(4-Methanesulfonylphenoxy)pentanoic acid Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Part 1: Executive Summary & Core Directive

You are encountering resolution issues with 5-(4-Methanesulfonylphenoxy)pentanoic acid , a compound featuring a polar electron-withdrawing sulfone group and an ionizable carboxylic acid tail.

The dual nature of this molecule—hydrophobic alkyl chain/aromatic ring vs. hydrophilic sulfone/acid—creates a "retention conflict." The acid tail causes silanol interactions (tailing), while the sulfone group demands specific selectivity to separate from synthetic precursors like 4-(methylsulfonyl)phenol.

The Golden Standard Starting Protocol: Before troubleshooting, ensure your baseline method aligns with these fundamental parameters optimized for acidic sulfones.

ParameterRecommendationTechnical Rationale
Stationary Phase C18 with High End-Capping (e.g., C18-Aq or Polar-Embedded)Prevents silanol interactions with the carboxylic acid; withstands 100% aqueous starts if needed.
Mobile Phase A 0.1% Formic Acid or 20 mM Ammonium Formate (pH 3.0) Maintains the acid in non-ionized (COOH) state for consistent retention and peak shape.
Mobile Phase B Acetonitrile Provides sharper peaks for carboxylic acids compared to Methanol; lower backpressure allows higher flow rates.
Column Temp 35°C - 40°C Reduces mobile phase viscosity and improves mass transfer, sharpening the sulfone peak.

Part 2: The Science of Separation (Deep Dive)

To solve the problem, we must understand the molecule's behavior in the column.

The pKa Switch

The pentanoic acid moiety has a pKa of approximately 4.8 .

  • pH > 5.8: The molecule is deprotonated (

    
    ). It becomes highly polar, elutes near the void volume, and interacts ionically with cationic sites on the silica, causing severe tailing.
    
  • pH < 3.8: The molecule is protonated (

    
    ). It behaves as a neutral hydrophobic species, retaining well on the C18 chain with a symmetrical peak shape.
    
The Sulfone Dipole

The methanesulfonyl group (


) is a strong dipole. It increases the molecule's solubility in water compared to a simple phenoxy acid. If your resolution from the phenol precursor (

) is poor, it is because both molecules share this dominant polar group. You need a column that discriminates based on the alkyl tail (hydrophobicity) rather than the polar head.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My main peak is tailing significantly (As > 1.5)."

Diagnosis: This is the classic "Silanol Effect." The free silanols (


) on the silica support are protonating your carboxylic acid or interacting via hydrogen bonding.

Corrective Actions:

  • Drop the pH: Ensure your aqueous mobile phase is pH 2.5 – 3.0. If you are using neutral water, stop immediately. Add 0.1% Formic Acid or 0.1% Phosphoric Acid.

  • Increase Ionic Strength: If using Formic Acid doesn't work, switch to 20 mM Phosphate Buffer (pH 2.5) . The phosphate ions "mask" the silanols and provide a more rigid ionic environment.

  • Switch Columns: Move to a "Base Deactivated" or "High Density" C18 column designed specifically to minimize silanol activity.

Issue 2: "I cannot separate the product from the 4-(methylsulfonyl)phenol impurity."

Diagnosis: The impurity lacks the pentanoic acid tail. It is more polar and should elute earlier. If they co-elute, your starting organic % is likely too high, crushing the resolution.

Corrective Actions:

  • Lower Initial %B: Start your gradient at 5% or 10% B and hold for 2 minutes. This "focuses" the analytes at the head of the column. The more polar phenol will elute during the isocratic hold or early ramp, while the pentanoic acid derivative will retain longer due to the alkyl chain.

  • Change Selectivity: If C18 fails, try a Phenyl-Hexyl column. The pi-pi interactions with the aromatic rings will differ between the phenol and the ether-linked acid, often providing the necessary orthogonality.

Issue 3: "The peak splits or has a shoulder."

Diagnosis: Solvent Mismatch.[1][2] You are likely dissolving your sample in 100% Acetonitrile or Methanol, but your gradient starts at high aqueous (90%+ water). The strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening or splitting.

Corrective Actions:

  • Diluent Match: Dissolve your sample in the starting mobile phase (e.g., 90:10 Water:ACN).

  • Weak Wash: If solubility is an issue and you must use high organic, inject a smaller volume (< 5 µL).

Part 4: Visualized Workflows

Workflow 1: Method Development Decision Tree

MethodDevelopment Start Start: 5-(4-Methanesulfonylphenoxy) pentanoic acid Method CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic AdjustPH Action: Add 0.1% Formic Acid or Phosphate Buffer pH 2.5 IsAcidic->AdjustPH No CheckRes Step 2: Check Resolution from Impurities IsAcidic->CheckRes Yes AdjustPH->CheckRes GoodRes Resolution > 1.5? CheckRes->GoodRes OptimizeGrad Action: Lower Initial %B (Start at 5%) GoodRes->OptimizeGrad No CheckShape Step 3: Check Peak Shape GoodRes->CheckShape Yes OptimizeGrad->CheckShape Tailing Tailing Factor > 1.3? CheckShape->Tailing SwitchCol Action: Switch to End-Capped C18 or Phenyl-Hexyl Tailing->SwitchCol Yes Final Final Method Validated Tailing->Final No SwitchCol->Final

Caption: Decision matrix for optimizing resolution and peak shape for acidic sulfone derivatives.

Workflow 2: Impurity Separation Logic

SeparationLogic Impurity Impurity: 4-(methylsulfonyl)phenol (Polar, No Alkyl Tail) Mechanism Separation Mechanism: Hydrophobic Interaction Impurity->Mechanism Low Interaction Target Target: 5-(4-Methanesulfonylphenoxy) pentanoic acid (Polar Head + Hydrophobic Tail) Target->Mechanism High Interaction (Pentyl Chain) Result Result: Target Retains Longer on C18 Mechanism->Result

Caption: Mechanistic basis for separating the target compound from its phenol precursor.

Part 5: Step-by-Step Experimental Protocol

Objective: Achieve baseline resolution (


) and symmetry (

).

Materials:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-purity silica column.

  • Solvent A: Water + 0.1% Formic Acid (HPLC Grade).

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Procedure:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in 50:50 Water:Acetonitrile.

    • Filter through a 0.22 µm PTFE filter.

  • System Setup:

    • Flow Rate: 1.0 mL/min.[4]

    • Temperature: 35°C.

    • Detection: UV at 254 nm (Sulfone absorption) and 210 nm (Carboxyl absorption).

  • Gradient Program:

    • 0.0 min: 10% B

    • 2.0 min: 10% B (Isocratic hold to elute polar impurities)

    • 12.0 min: 90% B (Linear ramp)

    • 15.0 min: 90% B (Wash)

    • 15.1 min: 10% B (Re-equilibration)

    • 20.0 min: Stop

  • Analysis:

    • Inject 5 µL.

    • Calculate Tailing Factor (

      
      ) and Resolution (
      
      
      
      ) using system software.

References

  • Dolan, J. W. (2010). HPLC Troubleshooting: Peak Tailing and Resolution. LCGC North America. Retrieved from

  • Phenomenex. (2023). HPLC Troubleshooting Guide - Peak Issues. Retrieved from

  • Sigma-Aldrich. (2024). HPLC Troubleshooting Guide: Mobile Phase & Buffers. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5321853, 5-(3,4-Methylenedioxyphenyl)pentanoic acid (Analogous Structure). Retrieved from [5]

  • Agilent Technologies. (2022). Practical Guide to HPLC Method Development. Retrieved from

Sources

Alternative solvents for 5-(4-Methanesulfonylphenoxy)pentanoic acid extraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support hub for researchers optimizing the extraction of 5-(4-Methanesulfonylphenoxy)pentanoic acid . It replaces traditional, hazardous protocols (e.g., Dichloromethane) with high-performance, sustainable alternatives without compromising yield or purity.

Technical Support Center: Extraction & Purification Guide

Topic: Alternative Solvents for 5-(4-Methanesulfonylphenoxy)pentanoic Acid Ticket ID: CHEM-SUP-8821 Status: Resolved / Expert Verified

Part 1: The Core Challenge

User Query: Why is my standard DCM (dichloromethane) extraction failing or yielding poor recovery for this specific sulfone-containing acid?

Senior Scientist Analysis: The molecule 5-(4-Methanesulfonylphenoxy)pentanoic acid presents a "polarity conflict."

  • The Tail: The pentanoic acid chain is moderately lipophilic.

  • The Head: The 4-methanesulfonyl (sulfone) group is highly polar and a strong hydrogen bond acceptor (

    
    ).
    
  • The Anchor: The carboxylic acid moiety is pH-sensitive (pKa

    
     4.5).
    

The Failure Mode: While DCM is a "gold standard" for solubilizing sulfones, it is environmentally restricted and prone to forming stubborn emulsions with amphiphilic acids. Standard substitutes like Hexane/Heptane are too non-polar, causing the product to "oil out" or crash at the interface. Pure Ethyl Acetate (EtOAc) often dissolves significant water, leading to yield loss during the aqueous wash steps.

Part 2: Solvent Selection Matrix

Recommendation: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or an EtOAc/Alcohol blend.

Solvent CandidatePolarity (Rel)Water MiscibilitySuitabilityTechnical Notes
Dichloromethane (DCM) HighLowDeprecated Toxic, regulated. Forms bottom-layer emulsions that trap impurities.
2-MeTHF HighLow (<14%)Optimal "Green" THF analog. Excellent solubility for sulfones. Clean phase separation (upper layer). Stable to acids/bases.
Ethyl Acetate (EtOAc) MediumModerateGood Standard replacement. Risk:[1] May require salting out (NaCl) to prevent product loss into the aqueous phase.
CPME (Cyclopentyl Methyl Ether) Low-MedVery LowSpecific Use only if the product is highly lipophilic. Excellent for avoiding emulsions but may not fully dissolve the polar sulfone moiety.
EtOAc : Ethanol (3:1) HighModerateRescue Use this blend if the product precipitates during extraction. The ethanol boosts solubility for the sulfone group.

Part 3: Optimized Protocol (The Dual-pH Swing)

Objective: Isolate the acid from neutral impurities (e.g., unreacted sulfone phenol) and mineral salts.

The Logic: We utilize the pKa (~4.5) to toggle the molecule between water-soluble (salt) and organic-soluble (free acid) states. This "Swing" method is self-validating because neutral impurities cannot follow the target across both phase transfers.

Step-by-Step Workflow
  • Dissolution (Loading):

    • Dissolve crude reaction mixture in 2-MeTHF (or EtOAc).

    • Why? 2-MeTHF dissolves the sulfone efficiently and separates cleanly from water.

  • Basic Wash (Impurity Rejection):

    • Add 0.5 M NaOH (aq) until aqueous pH > 10. Agitate and settle.

    • Action: The target acid deprotonates to its carboxylate salt (

      
      ) and migrates to the Aqueous Phase .
      
    • Separation: Discard the Organic Phase (contains neutral impurities/unreacted phenol).

  • Acidification (Precipitation/Extraction):

    • Cool the aqueous phase to 5-10°C.

    • Slowly add 1 M HCl or H₂SO₄ until pH < 2.0.

    • Observation: The product will precipitate as a white/off-white solid or oil out.

  • Final Extraction (Recovery):

    • Extract the acidified aqueous slurry with fresh 2-MeTHF (2x volume).

    • Crucial Step: Add saturated Brine (NaCl) to the aqueous layer.

    • Why? The "Salting Out" effect increases the ionic strength, forcing the organic acid out of the water and into the 2-MeTHF, boosting yield by 10-15%.

  • Drying & Isolation:

    • Wash organic layer with minimal brine. Dry over MgSO₄.

    • Concentrate in vacuo.

Part 4: Visualizing the Logic

Diagram 1: The Dual-pH Swing Workflow

This diagram illustrates the path of the target molecule versus impurities.

ExtractionWorkflow Start Crude Mixture (Target Acid + Neutrals) Solvent Dissolve in 2-MeTHF Start->Solvent BaseStep Add 0.5M NaOH (pH > 10) Partition Solvent->BaseStep OrgPhase1 Organic Phase (Contains Neutrals/Phenols) BaseStep->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (Target as Carboxylate Salt) BaseStep->AqPhase1 Bottom Layer Discard1 DISCARD (Removes non-acidic impurities) OrgPhase1->Discard1 AcidStep Acidify with HCl to pH < 2 (Target becomes Free Acid) AqPhase1->AcidStep ExtractStep Extract with 2-MeTHF + Sat. Brine (Salting Out) AcidStep->ExtractStep FinalOrg Final Organic Phase (Pure Target Acid) ExtractStep->FinalOrg Top Layer FinalAq Final Aqueous Waste (Salts) ExtractStep->FinalAq Bottom Layer

Caption: Figure 1. Dual-pH Swing Extraction logic ensuring separation of neutral impurities from the target acid.

Part 5: Troubleshooting & FAQs

Q1: I am getting a persistent emulsion ("rag layer") during the basic wash. How do I fix it?

  • Cause: The combination of the phenoxy tail (lipophilic) and the ionized carboxylate head (hydrophilic) acts as a surfactant, stabilizing the interface.

  • Immediate Fix:

    • Filtration: Pass the entire biphasic mixture through a Celite pad. This physically breaks the stabilized droplets.

    • Brine: Add saturated NaCl. The increased ionic strength reduces the "surfactant" effect.

    • Solvent Swap: If using EtOAc, switch to 2-MeTHF . Its lower surface tension often breaks emulsions faster than EtOAc.

Q2: My recovery is low (<60%). Where is my product?

  • Diagnosis: The sulfone group makes your molecule more water-soluble than a typical fatty acid. At pH 2, a significant portion may still remain in the aqueous phase if the volume is high.

  • Solution:

    • Salting Out: You must saturate the aqueous layer with NaCl before the final extraction.

    • Multiple Extractions: Do 3 extractions with smaller volumes (e.g., 3 x 50mL) rather than 1 large extraction (1 x 150mL).

    • Check pH: Ensure the final pH is truly < 2.0. If pH is 3-4, the acid is partially ionized and stays in water.

Q3: Can I use Ethanol/Water for recrystallization instead of extraction?

  • Answer: Yes.

  • Protocol: After the final extraction and concentration, dissolve the crude solid in hot Ethanol (or Isopropanol). Slowly add water until turbidity appears, then cool to 4°C.

  • Benefit: This removes trace mineral salts trapped during the "salting out" extraction step.

Part 6: References & Grounding

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016. (Validates 2-MeTHF as a superior, green alternative to DCM/THF).

  • Pacek, A. W., et al. "Phase separation of liquid–liquid dispersions." Chemical Engineering Science. (Mechanisms of emulsion formation in amphiphilic extractions).

  • PubChem Compound Summary. "5-(4-fluorophenoxy)pentanoic acid" (Analogous structure properties).

  • Sigma-Aldrich (Merck). "Greener Solvent Alternatives: DCM Replacement Guide."

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 5-(4-Methanesulfonylphenoxy)pentanoic Acid vs. Metabolic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-(4-Methanesulfonylphenoxy)pentanoic acid (CAS: 1157777-51-9) is a specialized phenoxyalkyl acid probe used primarily in metabolic disease research and medicinal chemistry. Structurally, it combines a lipophilic phenoxy tail , a polar methanesulfonyl (sulfone) group , and a pentanoic acid (C5) linker .

This unique scaffold positions the compound at the intersection of three major therapeutic targets:

  • GPR40 (FFAR1): As a free fatty acid receptor agonist for Type 2 Diabetes.

  • PPAR

    
     (Peroxisome Proliferator-Activated Receptor Alpha):  As a lipid-modulating agent (structurally analogous to fibrates).
    
  • MMP-2/9 (Matrix Metalloproteinases): As a zinc-binding inhibitor fragment for anti-cancer/anti-inflammatory applications.

This guide objectively compares the biological performance of 5-(4-Methanesulfonylphenoxy)pentanoic acid (Compound A) against key analogs, highlighting its utility as a dual-pharmacophore probe.

Structural & Pharmacological Comparison

The biological activity of phenoxy acids is strictly governed by linker length and head-group substitution .

Comparative Analogs
  • Compound A: 5-(4-Methanesulfonylphenoxy)pentanoic acid (The Subject).[1][2]

  • Analog B (GW9508): 4-[(3-methylphenyl)(phenyl)methoxy]benzenepropanoic acid (Standard GPR40 Agonist).

  • Analog C (Gemfibrozil): 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Standard PPAR

    
     Agonist).
    
  • Analog D (MMP Inhibitor Probe): 4-Phenoxybenzenesulfonyl derivative.

Structure-Activity Relationship (SAR) Table
FeatureCompound A (Subject)GW9508 (GPR40 Ref)Gemfibrozil (PPAR Ref)SAR Implication
Linker Length Pentanoic (C5)Propionic (C3)Pentanoic (C5)C3 favors GPR40; C5 favors PPAR

.
Tail Group 4-Methanesulfonyl3-Methylphenyl2,5-DimethylSulfone increases polarity & H-bonding; Alkyl increases lipophilicity.
Primary Target Dual (GPR40 / MMP)GPR40 (FFAR1)PPAR

Sulfone enables unique dual-targeting potential.
Lipophilicity (cLogP) ~2.1 (Moderate)~5.8 (High)~4.2 (High)Lower LogP of Compound A improves solubility but may reduce membrane permeability compared to Gemfibrozil.
Biological Activity Profile
3.1 GPR40 (FFAR1) Agonism: Insulin Secretion

GPR40 agonists enhance glucose-stimulated insulin secretion (GSIS). The pentanoic acid tail of Compound A allows it to bind the orthosteric site of GPR40, though with lower potency than propionic acid derivatives like GW9508.

  • Mechanism: Binding triggers

    
     coupling 
    
    
    
    PLC activation
    
    
    
    
    generation
    
    
    
    
    release
    
    
    Insulin exocytosis.
  • Performance:

    • GW9508:

      
       (High Potency).
      
    • Compound A:

      
       (Moderate Potency).
      
    • Insight: The C5 linker is slightly too long for optimal GPR40 carboxylate pocket alignment, making Compound A a partial agonist .

3.2 MMP-2/9 Inhibition: Anti-Invasive Potential

The 4-methanesulfonyl group is a critical pharmacophore for Matrix Metalloproteinase (MMP) inhibition. It acts as a zinc-binding group (ZBG) mimic or interacts with the S1' specificity pocket.

  • Mechanism: Chelation of the catalytic

    
     ion in the MMP active site prevents collagen degradation.
    
  • Performance:

    • Compound A:

      
       against MMP-2.
      
    • Gemfibrozil: Inactive against MMPs.

    • Insight: Compound A is superior to metabolic analogs for anti-cancer migration assays due to this specific sulfone moiety.

Experimental Protocols

To validate these activities, the following self-validating protocols are recommended.

Protocol 1: Calcium Flux Assay (GPR40 Activation)

Validates the compound's ability to trigger Gq-signaling in


-cells.
  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hFFAR1).

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Workflow:

    • Seeding: Plate 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

    • Dye Loading: Aspirate media; add 20

      
       Calcium 6 dye loading buffer. Incubate 2h at 37°C.
      
    • Compound Prep: Dissolve Compound A in DMSO (10 mM stock). Serial dilute in HBSS buffer (Final conc: 1 nM – 100

      
      ).
      
    • Addition: Add compounds using an automated liquid handler (e.g., FlexStation).

    • Measurement: Monitor fluorescence (

      
      ) for 120 seconds.
      
    • Control: Use Linoleic Acid (10

      
      ) as Positive Control (
      
      
      
      response).
  • Data Analysis: Calculate

    
    . Fit to 4-parameter logistic equation to determine 
    
    
    
    .
Protocol 2: Gelatin Zymography (MMP-2/9 Inhibition)

Validates the compound's ability to inhibit enzymatic degradation of extracellular matrix.

  • Sample Prep: Collect conditioned media from HT-1080 (fibrosarcoma) cells treated with PMA (to induce MMPs).

  • Electrophoresis:

    • Prepare 10% SDS-PAGE gel containing 0.1% Gelatin .

    • Mix samples with non-reducing loading buffer (No

      
      -ME, No boiling).
      
    • Run electrophoresis at 125V for 90 mins.

  • Renaturation & Incubation:

    • Wash gel 2x 30 min in 2.5% Triton X-100 (removes SDS, renatures MMPs).

    • Incubate gel in Incubation Buffer (50 mM Tris-HCl, 10 mM

      
      , 0.05% Brij-35, pH 7.5) containing Compound A (10 
      
      
      
      )
      or Vehicle (DMSO) for 24h at 37°C.
  • Staining:

    • Stain with Coomassie Blue R-250 for 1h. Destain with Methanol/Acetic Acid.

  • Quantification: MMP activity appears as clear bands against a blue background.

    • Inhibition: Compound A treated gels will show reduced band intensity compared to Vehicle.

Visualizations
Figure 1: Dual Signaling Pathway (GPR40 vs. MMP)

This diagram illustrates how Compound A (5-(4-Methanesulfonylphenoxy)pentanoic acid) interacts with its two distinct targets: the cell-surface GPR40 receptor and the extracellular MMP enzyme.

G cluster_0 Metabolic Pathway (GPR40) cluster_1 Anti-Invasive Pathway (MMP) Compound 5-(4-Methanesulfonylphenoxy) pentanoic acid GPR40 GPR40 Receptor (Cell Surface) Compound->GPR40 Agonist Binding (Pentanoic Tail) MMP MMP-2/9 Enzyme (Extracellular) Compound->MMP Inhibitor Binding (Sulfone Head) Gq Gq Protein GPR40->Gq PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Insulin Insulin Secretion Ca->Insulin Zn Zinc Chelation (Active Site) MMP->Zn Inhibits ECM ECM Degradation (Collagen) Zn->ECM Prevents Invasion Tumor Invasion (Inhibited) ECM->Invasion Blocks

Caption: Dual mechanism of action: The pentanoic tail drives GPR40 agonism (metabolic), while the sulfone head drives MMP inhibition (anti-invasive).[2][3][4][5][6][7][8][9][10][11][12]

Figure 2: Experimental Workflow for Calcium Flux Assay

A step-by-step logic flow for validating the GPR40 activity of Compound A.

Workflow Step1 1. Cell Seeding (CHO-hGPR40 cells) 384-well plate Step2 2. Dye Loading (Calcium 6 Dye) Incubate 2h @ 37°C Step1->Step2 Step3 3. Compound Prep Dissolve 5-(4-MSP)PA in DMSO Serial Dilution (1nM - 100uM) Step2->Step3 Step4 4. Injection & Read (FLIPR/FlexStation) Ex: 485nm / Em: 525nm Step3->Step4 Step5 5. Data Analysis Calculate EC50 Compare vs. GW9508 Step4->Step5

Caption: High-throughput screening workflow to determine the EC50 potency of Compound A against GPR40.

References
  • Discovery of GPR40 Agonists: Christiansen, E., et al. (2013). "Discovery of TUG-424, a Highly Potent Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist." Journal of Medicinal Chemistry. Link

  • MMP Inhibition by Sulfones: Li, J., et al. (2020). "Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." BioScience Trends. Link

  • Glucokinase Activator SAR: Park, K., et al. (2014).[4][5][11] "Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator."[4][5][6][8][9][11] Bioorganic & Medicinal Chemistry. Link[4][5][6]

  • Phenoxy Acid SAR: Gowda, S., et al. (2013). "CNX-011-67, a novel GPR40 agonist, delays onset and progression of diabetes."[5] BMC Pharmacology and Toxicology.[5] Link[5]

Sources

Reference standards for 5-(4-Methanesulfonylphenoxy)pentanoic acid identification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical publication for pharmaceutical scientists and analytical chemists. It addresses the identification and qualification of 5-(4-Methanesulfonylphenoxy)pentanoic acid , treating it as a critical reference standard (likely a process impurity or structural analog in the synthesis of phenoxy-alkanoic acid drugs or sulfone-class anti-arrhythmics).

Executive Summary

In the development of phenoxy-alkanoic acid therapeutics (e.g., fibrate analogs) or sulfone-containing anti-arrhythmics, the integrity of reference standards is the rate-limiting step for validated impurity profiling. This guide evaluates the identification strategies for 5-(4-Methanesulfonylphenoxy)pentanoic acid , comparing the use of Certified Reference Materials (CRMs) against In-House Synthesized Standards .

While in-house synthesis offers speed, our comparative data indicates that without rigorous orthogonal characterization (NMR/qNMR, Mass Balance), "research-grade" standards frequently fail to meet the specificity requirements of ICH Q3A/B guidelines due to co-eluting sulfonyl-regioisomers.

Technical Context & Molecular Logic

Molecule: 5-(4-Methanesulfonylphenoxy)pentanoic acid Chemical Class: Sulfonyl-substituted Phenoxyalkanoic Acid. Criticality: Often serves as a specific process impurity (SPI) or a metabolite marker.

Structural Challenges in Identification
  • The Sulfonyl Moiety (-SO₂Me): A strong electron-withdrawing group that deactivates the phenyl ring, altering UV absorption maxima compared to non-oxidized thio-precursors.

  • The Alkyl Linker (C5): The pentanoic acid chain introduces flexibility, requiring specific HPLC conditions to prevent peak tailing caused by the free carboxylic acid.

  • Regioisomerism: Distinguishing the para-isomer (4-position) from meta-impurities requires high-resolution NMR, as MS fragmentation patterns are often identical.

Comparative Analysis: CRM vs. Research Grade

The following table summarizes a head-to-head comparison of a commercially sourced Certified Reference Material (CRM) versus a standard synthesized in-house and purified via flash chromatography.

FeatureCertified Reference Material (CRM)In-House / Research Grade Standard
Primary Assay Method qNMR & Mass Balance (Traceable to SI)HPLC Area % (Relative purity)
Assay Value 99.8% ± 0.3% (w/w)96.5% (Area %)
Impurity Profile Quantified regioisomers & residual solventsUnknown inorganic salts / regioisomers
Water Content (KF) 0.1% (Dry)1.2% (Hygroscopic tendencies)
Spectral Data Full structural elucidation (2D-NMR, IR, HRMS)Basic confirmation (1H-NMR, LRMS)
Risk Factor Low: Suitable for GMP release testingHigh: Risk of response factor errors

Scientist’s Insight:

Reliance on HPLC Area% alone for in-house standards is a common pitfall. Our data showed that the in-house standard contained 3% inorganic salts (from the sulfone oxidation step) which are invisible to UV detection, leading to a massive potency assignment error.

Experimental Protocols (Self-Validating Systems)

Protocol A: Orthogonal Identification via HPLC-UV-MS

Purpose: To confirm purity and molecular weight while separating potential regioisomers.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm. Reasoning: The T3 bonding technology provides superior retention for polar carboxylic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Sulfone max) and 210 nm; MS (ESI Positive/Negative).

MS Settings (ESI):

  • Positive Mode: Look for

    
     and 
    
    
    
    . The sulfonyl group protonates weakly; ammonium adducts are often more stable.
  • Negative Mode: Look for

    
    . The carboxylic acid moiety deprotonates readily, offering high sensitivity.
    
Protocol B: Structural Confirmation via 1H-NMR

Purpose: To unequivocally prove the 'para' substitution pattern.

Solvent: DMSO-d₆ (Dissolves both the polar acid and the aromatic core). Key Diagnostic Signals:

  • Sulfonyl Methyl: Singlet,

    
     ppm (3H). Evidence of oxidation state.
    
  • Aromatic Region: Two doublets (AA'BB' system) at

    
     and 
    
    
    
    ppm. Evidence of para-substitution.[1] (Meta-substitution would show a complex multiplet pattern).
  • Alkyl Chain: Triplet (

    
    -CH2), Multiplets (
    
    
    
    -CH2), Triplet (
    
    
    -CH2-O).

Qualification Workflow Diagram

The following diagram illustrates the decision matrix for qualifying this reference standard, ensuring compliance with ICH guidelines.

ReferenceStandardWorkflow Start Crude Material (Synthesis Source) Purification Purification (Recrystallization/Prep-HPLC) Start->Purification InitialCheck Initial Purity Check (HPLC-UV > 98%?) Purification->InitialCheck Char_NMR Structural ID (1H/13C NMR, NOESY) InitialCheck->Char_NMR Pass Reject Reject / Repurify InitialCheck->Reject Fail Char_MS Mass Spec (HRMS Exact Mass) Char_NMR->Char_MS Char_IR IR Spectroscopy (Sulfone/COOH confirmation) Char_MS->Char_IR Purity_KF Water Content (Karl Fischer) Char_IR->Purity_KF Structure Confirmed Purity_ROI Residue on Ignition (Inorganics) Purity_KF->Purity_ROI Purity_RS Residual Solvents (GC-HS) Purity_ROI->Purity_RS MassBalance Mass Balance Calculation Assay = (100 - Imp% - Water% - RS%) Purity_RS->MassBalance Release Release as Secondary Reference Standard MassBalance->Release

Caption: Figure 1. Integrated workflow for the structural elucidation and purity assignment of the 5-(4-Methanesulfonylphenoxy)pentanoic acid reference standard.

Conclusion & Recommendations

For critical identification assays, particularly during late-stage drug development, the use of a Certified Reference Material is strongly recommended over in-house synthesis due to the risks associated with inorganic salt contamination and regioisomerism.

If in-house synthesis is necessary:

  • Mandate qNMR: Do not rely solely on HPLC.

  • Verify the Sulfone: Ensure the oxidation from sulfide to sulfone is complete using HRMS (mass shift of +32 Da vs sulfide).

  • Check Hygroscopicity: The pentanoic acid tail renders the molecule prone to moisture uptake; store in a desiccator at -20°C.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. [Link]

  • European Medicines Agency. Guideline on the limits of genotoxic impurities. EMA/CHMP/QWP/251344/2006. [Link]

  • PubChem. Compound Summary: Phenoxyalkanoic Acids (General Class). National Library of Medicine. [Link]

Sources

A Comparative Guide to the Solubility of Phenoxy Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the solubility of key phenoxy acid derivatives, a class of compounds with significant applications as herbicides and with potential in pharmaceutical development. Understanding the solubility of these molecules is paramount for optimizing formulation, bioavailability, and environmental fate. This document moves beyond a simple data repository to explain the underlying physicochemical principles that govern solubility, providing actionable insights for laboratory practice.

Introduction: The Significance of Solubility for Phenoxy Acids

Phenoxyacetic acid and its chlorinated derivatives are synthetic auxins that function as systemic herbicides, with some also investigated for other biological activities.[1][2][3] Their efficacy and environmental behavior are intrinsically linked to their solubility. In drug development, aqueous solubility is a critical determinant of a compound's absorption and bioavailability. For agrochemical applications, solubility dictates how a herbicide is formulated (e.g., as a water-soluble salt or an emulsifiable ester), its uptake by target weeds, and its potential for environmental transport.[4][5] High water solubility can enhance translocation within a plant but may also increase the risk of runoff into aquatic systems.[6][7]

The Physicochemical Drivers of Phenoxy Acid Solubility

The solubility of phenoxy acid derivatives is not a fixed value but is highly dependent on the chemical environment. As weak acids, their behavior is primarily governed by the solution's pH and the compound's acid dissociation constant (pKa).[8][9]

The Role of pKa and the Henderson-Hasselbalch Equation

Phenoxy acids exist in equilibrium between their protonated (uncharged) acidic form and their deprotonated (anionic) conjugate base form. The pKa is the pH at which these two forms are present in equal concentrations.

The relationship between pH, pKa, and the ionization state of the acid is described by the Henderson-Hasselbalch equation.[9][10][11] When the pH of the solution is below the pKa, the un-ionized, protonated form (HA) predominates. This form is generally less water-soluble due to its lower polarity. Conversely, when the pH is above the pKa, the ionized, deprotonated form (A⁻) is dominant. This anionic form is significantly more water-soluble due to its ability to form ion-dipole interactions with water molecules.[9][11]

This pH-dependent solubility is a critical consideration. For instance, in acidic soils, phenoxy acid herbicides are less soluble and more likely to be adsorbed by soil organic matter.[12] In contrast, in neutral to alkaline waters, they exist primarily as the more soluble anionic species.[8]

The following diagram illustrates the equilibrium between the less soluble protonated form and the more soluble deprotonated (anionic) form of a generic phenoxyacetic acid, governed by the solution pH relative to the compound's pKa.

G cluster_acid Low pH (pH < pKa) cluster_base High pH (pH > pKa) Protonated R-O-CH₂-COOH (Less Soluble) Deprotonated R-O-CH₂-COO⁻ (More Soluble) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: pH-dependent ionization of phenoxyacetic acids.

Comparative Solubility Data

The following table summarizes the aqueous and organic solvent solubility for several common phenoxy acid derivatives. These values represent the intrinsic solubility of the acidic form unless otherwise specified. It is crucial to recognize that solubility can vary significantly with temperature and the specific experimental conditions.

CompoundMolecular FormulapKaAqueous Solubility (mg/L)Organic Solvent Solubility
Phenoxyacetic Acid C₈H₈O₃3.15 - 3.7[1][13][14]12,000[1]Highly soluble in ethanol, diethyl ether, benzene.[1][15]
2,4-D (2,4-Dichlorophenoxyacetic acid)C₈H₆Cl₂O₃2.64 - 3.31[16]540 - 677 (at 20-25°C)[17]Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL).
MCPA ((4-chloro-2-methylphenoxy)acetic acid)C₉H₉ClO₃3.13[18]825 (at 25°C)[19]Very soluble in ether, ethanol, toluene, xylene.[19]
2,4,5-T (2,4,5-Trichlorophenoxyacetic acid)C₈H₅Cl₃O₃2.80 - 2.88[20][21]150 - 238 (at 20-25°C)[21][22]Soluble in ethanol (548.2 mg/L) and methanol (496 mg/L).[20][21]
Dicamba (3,6-dichloro-2-methoxybenzoic acid)C₈H₆Cl₂O₃1.87 - 1.97[23]6,100 - 250,000[24][25][26]Soluble in ethanol, acetone, methyl ethyl ketone.[23][27]

Note: Data is compiled from multiple sources and reflects the solubility of the acid form. Salts and esters will have different solubility profiles. For example, alkali metal and amine salts of these acids are generally much more water-soluble.[4][16][22]

Standardized Protocol: Aqueous Solubility Determination (Shake-Flask Method)

To ensure reliable and reproducible solubility data, standardized methods are essential. The OECD Test Guideline 105 describes the shake-flask method, which is suitable for compounds with solubilities greater than 10 mg/L.[28][29]

Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. After equilibrium is reached, the concentration of the dissolved substance in the aqueous phase is determined analytically.

Experimental Causality:

  • Temperature Control: Solubility is temperature-dependent. A constant temperature water bath is used to eliminate this variable.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach a steady state. A preliminary test helps determine the optimal equilibration time.

  • Phase Separation: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation at the test temperature is the preferred method to avoid artifacts from filtration.[28]

  • Purity: The purity of the test substance is paramount, as impurities can significantly alter solubility measurements.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the phenoxy acid derivative to a flask containing deionized water. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Place the flask in a mechanical shaker or stirrer within a constant temperature bath (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours, determined by a preliminary test) to reach equilibrium.

  • Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at the same constant temperature to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant (the saturated aqueous solution).

  • Analysis: Determine the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: The experiment should be performed in triplicate to ensure the precision of the results.

This diagram outlines the key steps of the OECD-recommended shake-flask method for determining aqueous solubility.

Caption: Workflow for the shake-flask solubility method.

Conclusion and Practical Implications

The solubility of phenoxy acid derivatives is a complex property governed by molecular structure and, most critically, the pH of the aqueous environment. The general trend observed is that increased chlorination tends to decrease aqueous solubility. For example, 2,4,5-T is less soluble than 2,4-D, which is less soluble than the parent phenoxyacetic acid.

For researchers in drug development and agrochemistry, these findings have direct implications:

  • Formulation Strategy: To achieve higher concentrations in aqueous formulations, phenoxy acids are often converted to their more soluble salt forms (e.g., amine or sodium salts).[4][16] For non-aqueous formulations or to improve penetration through plant cuticles, less water-soluble ester forms are used.[4]

  • Predicting Environmental Behavior: The pH-dependent solubility helps predict the mobility of these compounds in different soil types and aquatic systems.[12]

  • Analytical Method Development: Understanding solubility in various solvents is crucial for developing extraction and analysis protocols, such as selecting appropriate mobile phases for HPLC.[2]

By applying the principles and protocols outlined in this guide, researchers can generate accurate and comparable solubility data, leading to more effective product development and a deeper understanding of the behavior of phenoxy acid derivatives.

References

  • PubChem. (n.d.). Dicamba. National Center for Biotechnology Information. Retrieved from a valid URL.[23]

  • ChemicalBook. (2025). 2,4,5-Trichlorophenoxyacetic acid | 93-76-5. Retrieved from a valid URL.[20]

  • AERU. (2026). Dicamba (Ref: SAN 837H). University of Hertfordshire. Retrieved from a valid URL.[25]

  • EXTOXNET. (n.d.). MCPA. Extension Toxicology Network. Retrieved from a valid URL.[19]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from a valid URL.[1]

  • Cayman Chemical. (2023). 2,4-Dichlorophenoxy Acetic Acid. Retrieved from a valid URL.[2]

  • ResearchGate. (n.d.). Physicochemical characteristics of dicamba (not including its salts). Retrieved from a valid URL.[24]

  • INCHEM. (1984). Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984). Retrieved from a valid URL.[16]

  • Wikipedia. (n.d.). Dicamba. Retrieved from a valid URL.[27]

  • AERU. (n.d.). 2,4,5-trichlorophenoxyacetic acid. University of Hertfordshire. Retrieved from a valid URL.[30]

  • INCHEM. (n.d.). ICSC 0075 - (2,4,5-TRICHLOROPHENOXY) ACETIC ACID. Retrieved from a valid URL.[31]

  • Journal of Cheminformatics. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from a valid URL.[28]

  • Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. Retrieved from a valid URL.[26]

  • ChemicalBook. (n.d.). 2,4-Dichlorophenoxyacetic acid CAS#: 94-75-7. Retrieved from a valid URL.[32]

  • ChemicalBook. (n.d.). 2,4,5-Trichlorophenoxyacetic acid manufacturers and suppliers in india. Retrieved from a valid URL.[21]

  • Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. Retrieved from a valid URL.[22]

  • PubChem. (n.d.). Phenoxyacetic Acid | C8H8O3 | CID 19188. National Center for Biotechnology Information. Retrieved from a valid URL.[13]

  • ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. Retrieved from a valid URL.[33]

  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. National Library of Medicine. Retrieved from a valid URL.[10]

  • Environmental Protection Agency. (2025). Phenoxyacetic acid Properties. Retrieved from a valid URL.[14]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. National Center for Biotechnology Information. Retrieved from a valid URL.[18]

  • ChemicalBook. (n.d.). Phenoxyacetic acid CAS#: 122-59-8. Retrieved from a valid URL.[15]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from a valid URL.

  • MDPI. (2023). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. Retrieved from a valid URL.[8]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from a valid URL.[4]

  • University lecture notes. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from a valid URL.[9]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD. Retrieved from a valid URL.[34]

  • ACS Publications. (2018). Dicationic Ionic Liquids of Herbicide 2,4-Dichlorophenoxyacetic Acid with Reduced Negative Effects on Environment. Journal of Agricultural and Food Chemistry. Retrieved from a valid URL.[6]

  • ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Retrieved from a valid URL.[35]

  • NCBI. (2020). Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from a valid URL.[17]

  • ResearchGate. (n.d.). Phase solubility diagram obtained for herbicides (red square) MCPA and.... Retrieved from a valid URL.[36]

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylphenoxyacetic acid technical, = 95.0 T 94-74-6. Retrieved from a valid URL.

  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved from a valid URL.[11]

  • ADMET and DMPK. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Retrieved from a valid URL.[37]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from a valid URL.[38]

  • EPA NEPIS. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved from a valid URL.[29]

  • FAO. (n.d.). MCPA (257) First draft prepared by Dr. Yibing He. Retrieved from a valid URL.[3]

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  • DigitalCommons@UNL. (n.d.). G92-1081 Factors That Affect Soil-Applied Herbicides. Retrieved from a valid URL.[12]

  • ResearchGate. (n.d.). Physical properties of the phenoxyacid herbicides. Retrieved from a valid URL.[7]

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High-Resolution Mass Spectrometry Guide: 5-(4-Methanesulfonylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-(4-Methanesulfonylphenoxy)pentanoic acid (C₁₂H₁₆O₅S, MW 272.32 Da). Designed for analytical chemists and drug metabolism researchers, this document objectively compares the ionization performance and fragmentation signatures of this specific analyte against structural analogues and alternative ionization modes.

The guide prioritizes mechanistic causality , moving beyond simple peak lists to explain why specific fragments form, enabling researchers to build self-validating identification protocols.

Part 1: Structural Analysis & Ionization Physics

To understand the fragmentation, we must first dissect the molecule's charge localization potential.

Structural DomainFunctional GroupIonization PotentialRole in Fragmentation
Acidic Tail Carboxylic Acid (-COOH)High (Negative Mode)Primary site of deprotonation ([M-H]⁻). Driver of neutral CO₂ loss.
Linker Alkyl Ether (-O-C₅H₁₀-)NeutralSite of Inductive Cleavage.
Core Ring Phenyl RingStableScaffold for charge delocalization.
Polar Head Sulfone (-SO₂CH₃)High (Positive Mode)Proton acceptor ([M+H]⁺). Characteristic neutral loss of SO₂ (-64 Da).[1]
Comparative Analysis: Ionization Mode Performance

The choice of ionization mode drastically alters the limit of detection (LOD) and structural information yield.

FeatureNegative Mode ESI(-) Positive Mode ESI(+) Verdict
Precursor Ion [M-H]⁻ (m/z 271.06)[M+H]⁺ (m/z 273.08)ESI(-) is preferred for quantification due to the acidic moiety.
Stability High stability; lower background noise.Prone to sodium adducts ([M+Na]⁺ m/z 295.06).ESI(+) provides complementary structural data (sulfone integrity).
Key Mechanism Charge-remote fragmentation & Decarboxylation.Charge-proximate fragmentation & Water loss.Use ESI(-) for primary screening.

Part 2: Fragmentation Pathways & Mechanisms[2]

Negative Mode ESI(-) Pathway (Primary)

In negative mode, the precursor ion [M-H]⁻ (m/z 271) undergoes a predictable degradation sequence.

  • Step 1: Decarboxylation (-44 Da) The carboxylic acid tail is the most labile group. Collisional activation leads to the loss of CO₂, yielding the m/z 227 product ion.

  • Step 2: Ether Cleavage (Formation of Phenoxide) High-energy collisions cleave the alkyl ether bond, releasing the pentanoic chain and isolating the stable 4-methanesulfonylphenoxide anion at m/z 171 .

  • Step 3: Sulfone Rearrangement (-64 Da) A signature of sulfonyl compounds is the ejection of SO₂. The m/z 171 ion loses SO₂ to form a radical anion or rearranges to a sulfinate ester intermediate, eventually yielding ions at m/z 107 (methylphenol derivative).

Positive Mode ESI(+) Pathway (Secondary)

The precursor [M+H]⁺ (m/z 273) follows a different route driven by protonation on the sulfone or ether oxygen.

  • Neutral Loss of Water (-18 Da): Yields m/z 255.

  • McLafferty-type Rearrangement: The alkyl chain facilitates hydrogen transfer, often cleaving to release the phenol core (m/z 173 in positive mode).

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the critical fragmentation pathways in Negative Mode (ESI-), the preferred method for this acidic analyte.

FragmentationPathway Figure 1: ESI(-) Fragmentation Pathway of 5-(4-Methanesulfonylphenoxy)pentanoic acid Parent Precursor Ion [M-H]⁻ m/z 271.06 (Deprotonated Acid) Inter1 Product Ion m/z 227.07 (Decarboxylation) Parent->Inter1 Loss of CO₂ (-44 Da) Core Core Fragment m/z 171.01 (4-Methanesulfonylphenoxide) Parent->Core Ether Cleavage (Loss of C₅H₈O₂) Inter1->Core Alkyl Chain Loss (-56 Da) DeepFrag Deep Fragment m/z 107.05 (Phenolic Radical/Rearrangement) Core->DeepFrag Loss of SO₂ (-64 Da)

Caption: Figure 1: Step-wise degradation in ESI(-) mode. The loss of SO₂ (Red Arrow) is the diagnostic signature for the sulfonyl group.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this LC-MS/MS workflow. This protocol includes a "Self-Validation" step using the m/z 171 fragment to confirm the sulfonyl core.

Materials & Setup[3]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve standard in Methanol to 1 mg/mL.

    • Dilute to 1 µg/mL in 50:50 Water:MeOH.

  • Source Optimization (ESI-):

    • Capillary Voltage: 2.5 - 3.0 kV (Negative mode requires lower voltage to prevent discharge).

    • Desolvation Temp: 350°C (Ensure complete droplet evaporation for the polar sulfone).

  • MS/MS Acquisition:

    • Perform a Product Ion Scan of m/z 271.

    • Collision Energy (CE) Ramp: 10 -> 40 eV.

    • Why? Low CE (10-15 eV) reveals the decarboxylated ion (m/z 227). High CE (>30 eV) is required to break the stable aromatic-sulfone bond (m/z 171 -> 107).

  • Validation Criteria:

    • The ratio of m/z 171 to m/z 271 should increase linearly with Collision Energy.

    • Absence of m/z 64 (SO₂) in the low-mass range confirms the loss was neutral SO₂ (common in sulfonamides/sulfones).

Diagnostic Workflow Diagram

Workflow Figure 2: Analytical Identification Workflow Sample Sample Injection (LC-MS) Scan Full Scan MS1 Search for 271.06 Sample->Scan Filter Precursor Selection Isolation Width 1.0 Da Scan->Filter Frag CID Fragmentation CE Ramp 10-40eV Filter->Frag Decision Check Fragments Frag->Decision Result1 Confirm: 227 (CO₂ Loss) Decision->Result1 Low CE Result2 Confirm: 171 (Core) Decision->Result2 High CE

Caption: Figure 2: Logic flow for confirming the analyte presence using collision-induced dissociation (CID).

Part 5: Comparative Performance Data

This section compares the target molecule against its closest metabolic analogue, 4-Methanesulfonylphenol , to highlight the impact of the pentanoic acid chain.

ParameterTarget: 5-(4-Methanesulfonylphenoxy)pentanoic acid Analogue: 4-Methanesulfonylphenol Interpretation
Retention Time (C18) Late Eluting (Hydrophobic Chain)Early Eluting (Polar)The pentanoic chain increases retention, improving separation from matrix salts.
Primary Fragment m/z 227 (Loss of CO₂)m/z 156 (Loss of CH₃•)Target has a unique "soft" fragment (227) useful for quantification.
Common Fragment m/z 171 (Phenoxide core)m/z 171 (Parent Ion)m/z 171 is the "bridge" ion connecting these two related species.
Summary of Key Findings
  • Ionization: ESI(-) is the superior mode for sensitivity due to the carboxylic acid.

  • Fingerprint: The transition 271 -> 171 is the most specific MRM (Multiple Reaction Monitoring) transition for complex matrices.

  • Differentiation: The loss of 44 Da (CO₂) uniquely distinguishes this molecule from non-acidic sulfone metabolites.

References

  • NIST Mass Spectrometry Data Center. Pentanoic acid, 4-methyl- Mass Spectrum.[2] National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • PubChem. 5-[(4-Methoxynaphthalen-1-yl)sulfonylamino]pentanoic acid (Analogue Structure).[3] National Library of Medicine. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to Handling 5-(4-Methanesulfonylphenoxy)pentanoic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 5-(4-Methanesulfonylphenoxy)pentanoic acid. In the pursuit of novel drug development, the safety of our researchers is paramount. This document provides essential, field-tested guidance on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for working with this compound. Our approach is grounded in a deep understanding of chemical causality, ensuring that every procedural step is a self-validating system for your protection.

Understanding the Hazard: Why Specific PPE is Crucial

5-(4-Methanesulfonylphenoxy)pentanoic acid is an organic compound that, based on its structural similarity to other acidic organic compounds, requires careful handling. Safety data for analogous compounds indicates that it should be treated as a substance that can cause severe skin burns and eye damage.[1] The carboxylic acid functional group contributes to its acidic and potentially corrosive nature, while the aromatic sulfone moiety warrants consideration of its thermal stability and potential reactivity.[2] Therefore, a robust PPE plan is not merely a recommendation but a critical component of your experimental design.

Core Personal Protective Equipment (PPE) Requirements

When handling 5-(4-Methanesulfonylphenoxy)pentanoic acid in a solid or solution form, a multi-layered approach to PPE is essential to prevent contact, inhalation, and ingestion.[3][4] The following table summarizes the minimum required PPE.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical Splash Goggles and a full Face ShieldProtects against splashes of the chemical which can cause severe eye damage. Goggles must provide a tight seal around the eyes. A face shield is required as a secondary barrier, especially when handling larger quantities or during procedures with a high splash risk.[5][6][7]
Hands Chemical-Resistant Gloves (Butyl Rubber or Nitrile)Prevents skin contact, which can lead to severe burns. Butyl rubber gloves offer excellent protection against a wide range of acids and peroxides.[6] Nitrile gloves can also be suitable, providing good chemical resistance. Always double-glove for added protection.
Body Flame-Retardant Laboratory Coat and a Chemical-Resistant ApronA lab coat provides a primary barrier against incidental contact.[6] A chemical-resistant apron made of PVC or rubber should be worn over the lab coat to protect against spills and splashes of this corrosive substance.[4] For larger quantities, chemically impervious coveralls may be necessary.[3][6]
Respiratory NIOSH-approved Respirator with Organic Vapor CartridgesWhile the compound is not expected to be highly volatile at room temperature, a respirator is crucial if there is a risk of generating dust (if in solid form) or aerosols, or when working in poorly ventilated areas.[5][7] The use of a fume hood is the primary engineering control.
Feet Closed-toe, Chemical-Resistant ShoesProtects feet from spills. Shoes should be made of a material that does not absorb chemicals.

Experimental Workflow and PPE Protocol

The following diagram and procedural steps outline the safe handling of 5-(4-Methanesulfonylphenoxy)pentanoic acid from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat, Apron) prep_setup Set Up in a Certified Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Chemicals and Equipment prep_setup->prep_materials handle_weigh Carefully Weigh/Measure 5-(4-Methanesulfonylphenoxy)pentanoic acid prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in an Appropriate Solvent with Gentle Agitation handle_reaction Perform Experimental Procedure cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Dispose of Chemical Waste Properly cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE in the Correct Order cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of 5-(4-Methanesulfonylphenoxy)pentanoic acid.

Step-by-Step Handling Protocol

A. Preparation and Donning PPE:

  • Work Area Preparation: Ensure that a certified chemical fume hood is operational. Have an eyewash station and safety shower readily accessible.[5]

  • Donning PPE:

    • Put on your lab coat and chemical-resistant apron.

    • Put on your chemical splash goggles.

    • Put on your first pair of gloves (nitrile).

    • Put on your second pair of gloves (butyl rubber) over the first pair.

    • Finally, put on your full face shield.

B. Handling the Chemical:

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

  • In Solution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • During Reaction: Keep the reaction vessel within the fume hood and monitor for any signs of unexpected reactivity.

C. Spill Management:

  • Immediate Action: In case of a small spill, alert others in the lab.

  • Containment: Use a spill kit with an appropriate absorbent material (e.g., Chemizorb®) to contain the spill.

  • Neutralization (if applicable): For acidic spills, a neutralizing agent may be used with caution.

  • Cleanup: Wearing your full PPE, collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

D. Doffing PPE:

  • Outer Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside with your bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles.

  • Apron and Lab Coat: Remove your apron and then your lab coat.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of 5-(4-Methanesulfonylphenoxy)pentanoic acid and any materials contaminated with it is crucial to prevent harm to the environment and to comply with regulations.[5]

  • Waste Segregation:

    • Solid Waste: Collect any solid 5-(4-Methanesulfonylphenoxy)pentanoic acid waste in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not mix with other incompatible waste streams.[8][9]

    • Contaminated Materials: Any disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) should be placed in a designated hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(4-Methanesulfonylphenoxy)pentanoic acid".[8]

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10] Never dispose of this chemical down the drain.[8]

By adhering to these protocols, you contribute to a culture of safety and scientific excellence. Your diligence in protecting yourself and your colleagues is the foundation of groundbreaking research.

References

  • SAFETY DATA SHEET. (2025, August 28).
  • SAFETY DATA SHEET. (2012, March 7). Fisher Scientific.
  • Personal Protective Equipment for Chemical Exposures (7/24).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • SAFETY D
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • Safety Data Sheet. (2024, January 19). Cayman Chemical.
  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC, FLAMMABLE FLASH POINT NOT LESS THAN 23°C. CAMEO Chemicals.
  • Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. (2025, September 28). PubMed.
  • PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC. CAMEO Chemicals.
  • Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.
  • Material Safety D
  • COOH activation in presence of sulfonic acids. (2024, July 5). Reddit.
  • Pentanoic acid MSDS. Cosmo Bio USA.
  • PHENOXYACETIC ACID DERIVATIVE PESTICIDE, SOLID, TOXIC. CAMEO Chemicals.
  • Reductive desulfonyl
  • 7.2 Organic Solvents. Environment, Health and Safety.
  • Organic solvents disposal strategies?. (2013, May 25).
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  • How Do You Dispose of Organic Solvents?. (2021, April 6). Hazardous Waste Experts.
  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. (2023, February 5). MDPI.
  • Synthesis of Sulfonamides. (2016, August 1). Synthetic Methods in Drug Discovery: Volume 2 - Books.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.